BRF110
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H18F3N3O2 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C22H18F3N3O2/c1-3-7-17-18(22(23,24)25)26-19(14-8-5-4-6-9-14)27-20(17)28(2)16-12-10-15(11-13-16)21(29)30/h3-6,8-13H,1,7H2,2H3,(H,29,30) |
Clave InChI |
WFLMIJKKTIOYSO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C(=O)O)C2=NC(=NC(=C2CC=C)C(F)(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Foundational & Exploratory
BRF110: A Promising Neuroprotective Agent for Parkinson's Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
BRF110 is a novel, orally active, and brain-penetrant small molecule that has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease (PD). It acts as a selective agonist for the Nurr1:RXRα heterodimer, a nuclear receptor complex crucial for the development, maintenance, and survival of dopaminergic neurons. By activating this specific pathway, this compound exhibits a dual mechanism of action: it not only protects dopaminergic neurons from degeneration but also enhances dopamine biosynthesis, thereby offering both neuroprotective and symptomatic benefits. Preclinical studies have shown that this compound can prevent neuronal loss, increase dopamine levels, and improve motor function in various PD models without inducing the dyskinesias often associated with current treatments. Furthermore, it has a favorable safety profile, notably avoiding the elevation of triglycerides, a common side effect of other retinoid X receptor (RXR) agonists. This whitepaper provides an in-depth technical guide to this compound, summarizing its mechanism of action, preclinical data, and therapeutic potential.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency in dopamine and the manifestation of motor symptoms such as tremors, rigidity, and bradykinesia.[1] Current therapies primarily focus on replenishing dopamine levels, which can alleviate symptoms but do not halt the underlying neurodegenerative process and are often associated with long-term side effects like dyskinesias.[1] Thus, there is a critical unmet need for disease-modifying therapies that can protect dopaminergic neurons and slow disease progression.
This compound has emerged as a promising therapeutic candidate that addresses this need. It is a selective activator of the Nuclear receptor-related 1 (Nurr1) and Retinoid X receptor α (RXRα) heterodimer.[1][2] Nurr1 is essential for the function and survival of midbrain dopaminergic neurons, and its dysregulation has been implicated in the pathogenesis of PD.[3] this compound was developed through rational drug design to overcome the limitations of earlier compounds, exhibiting improved in vivo stability and brain penetration.[4][5]
Mechanism of Action: Selective Nurr1:RXRα Activation
This compound's therapeutic effects are mediated through its selective activation of the Nurr1:RXRα heterodimer.[2] Unlike pan-RXR agonists, this compound shows high selectivity for the Nurr1:RXRα complex over other RXR heterodimers, which is thought to contribute to its improved side effect profile.[4][5] The activation of this heterodimer leads to the transcriptional regulation of genes critical for dopaminergic neuron function and survival.
Signaling Pathway
The binding of this compound to the Nurr1:RXRα heterodimer initiates a cascade of molecular events that promote neuroprotection and enhance dopamine synthesis. This pathway involves the recruitment of co-activators and the initiation of transcription of target genes.
Therapeutic Potential in Parkinson's Disease
Preclinical studies have provided compelling evidence for the therapeutic potential of this compound in Parkinson's disease, demonstrating both neuroprotective and symptomatic benefits.
Neuroprotection
This compound has been shown to protect dopaminergic neurons from various toxins and genetic insults associated with PD.[1][2] In vitro studies using neuronal cell lines and induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients showed that this compound treatment increased cell survival and preserved neuronal morphology.[2] In vivo, this compound protected against the loss of dopaminergic neurons in mouse models of PD induced by toxins like MPTP and 6-OHDA.[2]
Symptomatic Improvement
In addition to its neuroprotective effects, this compound has demonstrated the ability to improve motor symptoms in preclinical PD models.[2] This is attributed to its ability to up-regulate the expression of key enzymes involved in dopamine biosynthesis, including tyrosine hydroxylase (TH), aromatic l-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1).[1][2] This leads to an increase in striatal dopamine levels, which translates to improved motor performance in behavioral tests such as the rotarod test.[2]
Favorable Safety Profile
A significant advantage of this compound is its selective activation of the Nurr1:RXRα heterodimer, which appears to circumvent the side effects associated with non-selective RXR agonists.[4][5] Notably, studies have shown that this compound does not elevate triglyceride levels, a common adverse effect of other rexinoids like bexarotene.[4][5] Furthermore, chronic daily treatment with this compound in preclinical models did not induce dyskinesias.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Result | Reference |
| Gene Expression (TH) | SH-SY5Y | This compound | ~90% increase | [2] |
| Gene Expression (AADC) | SH-SY5Y | This compound | ~70% increase | [2] |
| Gene Expression (GCH1) | SH-SY5Y | This compound | ~42% increase | [2] |
| Gene Expression (BDNF) | SH-SY5Y | This compound (12.5 μM) | ~1.8-fold increase at 2h | [4] |
| Neuroprotection (MPP+) | Dopaminergic cells | This compound | Protection against MPP+ toxicity | [4][5] |
Table 2: In Vivo Efficacy of this compound in PD Mouse Models
| Model | Treatment | Outcome | Result | Reference |
| 6-OHDA | This compound | TH+ Neuron Survival | 47% increase in TH+ neurons | [2] |
| 6-OHDA | This compound | Motor Function (Rotarod) | 12-fold improvement | [2] |
| MPTP | This compound | TH+ Neuron Survival | 31% increase in TH+ neuron survival | [2] |
| MPTP | This compound | Motor Coordination (Rotarod) | >100% improvement | [2] |
| Wild-type mice | This compound (10 mg/kg, single i.p. injection) | Midbrain TH Gene Expression | Increased expression within 4h | [2] |
| Wild-type mice | This compound (10 mg/kg, single i.p. injection) | Striatal Dopamine Levels | Increased | [2] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Species | Value | Reference |
| Brain/Blood Ratio (AUC) | Mice | 1.7 | [2] |
| Half-life (Blood & Brain) | Mice | ~1.5 hours | [2] |
| Triglyceride Levels | Mice | No elevation | [4][5] |
| Dyskinesias | Mice | Not induced with chronic treatment | [1][2] |
Experimental Protocols
Detailed experimental protocols are described in the supplementary materials of the cited publications by Spathis et al. (2017) and Asvos et al. (2025). Below is a summary of the key experimental methodologies.
In Vitro Assays
-
Cell Culture: SH-SY5Y human neuroblastoma cells and Neuro2A cells were used for gene expression and neuroprotection assays.[2]
-
Luciferase Reporter Assays: To assess the activation of Nurr1:RXRα, cells were co-transfected with a DR5-luciferase reporter plasmid and expression vectors for Nurr1 and RXRα.[4]
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) was used to measure the mRNA levels of TH, AADC, GCH1, and BDNF.[2][4]
-
Neuroprotection Assays: Cells were pre-treated with this compound followed by exposure to toxins such as MPP+ or H2O2. Cell viability was assessed using MTT assays.[2]
In Vivo Studies in Mouse Models of Parkinson's Disease
-
Animal Models: C57BL/6 mice were used to create toxin-induced models of PD using unilateral intracerebral injection of 6-hydroxydopamine (6-OHDA) or systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2]
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection.[2]
-
Behavioral Testing: Motor coordination and balance were assessed using an accelerating rotarod test.[2]
-
Immunohistochemistry and Stereology: Brain sections were stained for tyrosine hydroxylase (TH) to identify and quantify dopaminergic neurons in the substantia nigra.[2]
-
Neurochemical Analysis: Striatal levels of dopamine and its metabolites were measured using high-performance liquid chromatography (HPLC).[2]
Experimental Workflow
The general workflow for preclinical evaluation of this compound is depicted below.
Clinical Development Status
As of the date of this whitepaper, there is no publicly available information indicating that this compound has entered human clinical trials. The research to date has been focused on preclinical validation of its therapeutic potential.
Conclusion and Future Directions
This compound represents a promising, next-generation therapeutic agent for Parkinson's disease with a novel, dual-action mechanism. Its ability to selectively activate the Nurr1:RXRα heterodimer provides both neuroprotection for dopaminergic neurons and symptomatic relief by enhancing dopamine synthesis. The preclinical data strongly support its potential as a disease-modifying monotherapy for PD.
Future research should focus on advancing this compound into clinical development to evaluate its safety and efficacy in patients with Parkinson's disease. Further investigation into the broader neuroprotective effects of Nurr1:RXRα activation could also uncover its potential in other neurodegenerative disorders. The favorable safety profile of this compound, particularly its lack of hypertriglyceridemia, makes it a compelling candidate for long-term treatment.
References
BRF110: A Selective Nurr1:RXRα Agonist for Neuroprotective Therapies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BRF110 is a synthetic, orally active, and brain-penetrant small molecule that has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Parkinson's disease.[1][2] It functions as a selective agonist for the nuclear receptor heterodimer Nurr1:RXRα (Nuclear receptor-related 1 protein and Retinoid X receptor alpha).[3] This selectivity is a key attribute, as it avoids the adverse side effects associated with pan-RXR agonists, such as hypertriglyceridemia.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Nurr1 is an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons.[4][5] It can form a heterodimer with RXRα, which, in its basal state, represses the transcriptional activity of Nurr1.[6][7] this compound selectively binds to the ligand-binding pocket of RXRα within the Nurr1:RXRα heterodimer.[1] This binding induces a conformational change that is thought to weaken the interaction between the ligand-binding domains (LBDs) of Nurr1 and RXRα.[6] This "PPI inhibition" mechanism leads to the dissociation of the repressive RXRα, allowing the transcriptionally active Nurr1 monomer to upregulate the expression of its target genes.[6][7][8] These target genes include those involved in dopamine biosynthesis, such as tyrosine hydroxylase (TH), and neuroprotective factors like brain-derived neurotrophic factor (BDNF).[1][3]
Signaling Pathway
The signaling pathway initiated by this compound leading to neuroprotection is depicted below.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Nurr1:RXRα Transactivation | SH-SY5Y | EC50 | ~1 µM | [1] |
| BDNF Expression Induction | SH-SY5Y | Fold Increase | ~1.8-fold | [3] |
| Dopamine Biosynthesis Gene Upregulation (TH) | SH-SY5Y | Fold Increase | ~1.9-fold | [1] |
| Dopamine Biosynthesis Gene Upregulation (AADC) | SH-SY5Y | Fold Increase | ~1.7-fold | [1] |
| Dopamine Biosynthesis Gene Upregulation (GCH1) | SH-SY5Y | Fold Increase | ~1.4-fold | [1] |
Table 2: In Vivo Activity and Pharmacokinetics of this compound
| Animal Model | Parameter | Dose | Value | Reference |
| Wild-type Mice | Brain Penetration (Brain/Blood Ratio) | 1 mg/kg, i.p. | 1.7 | [1] |
| Wild-type Mice | Half-life (Brain and Blood) | 1 mg/kg, i.p. | ~1.5 hours | [1] |
| MPTP Mouse Model of Parkinson's Disease | Midbrain TH Gene Expression | 10 mg/kg/day, i.p. | Increased | [1] |
| Wild-type Mice | Striatal Dopamine Levels | 10 mg/kg, i.p. | Increased | [1] |
Table 3: Selectivity of this compound
| Heterodimer/Homodimer | Activation | Reference |
| Nurr1:RXRα | Yes | [1][3] |
| Nurr1:RXRγ | No | [1][3] |
| Nur77:RXRα | Partial | [3] |
| RXRα:RXRα | No | [3] |
| VDR:RXRα | No | [3] |
| PPARγ:RXRα | No | [3] |
| LXRα:RXRα | No | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Nurr1:RXRα Heterodimer Transactivation Assay
This assay measures the ability of a compound to activate the Nurr1:RXRα heterodimer, leading to the expression of a reporter gene.
1. Cell Culture and Transfection:
-
Human dopaminergic SH-SY5Y cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.[1]
-
Cells are transiently co-transfected with expression plasmids for Nurr1 and RXRα, a luciferase reporter plasmid containing a DR5 response element (4xDR5-luc), and a β-galactosidase (β-gal) expression plasmid as a transfection control.[3] Transfections are performed using Lipofectamine 2000 in Opti-MEM I medium for 4-6 hours.[1]
2. Compound Treatment:
-
Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
3. Luciferase and β-Galactosidase Assays:
-
After a 24-hour incubation period, cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
β-galactosidase activity is measured to normalize for transfection efficiency.[3]
4. Data Analysis:
-
Luciferase values are normalized to β-galactosidase values.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Transactivation Assay
In Vivo Parkinson's Disease Mouse Models
This compound has been evaluated in toxin-induced models of Parkinson's disease to assess its neuroprotective and symptomatic efficacy.
1. Animal Models:
-
MPTP Model: An acute regimen of four 20 mg/kg MPTP injections is administered intraperitoneally (i.p.) 2 hours apart.[1]
-
6-OHDA Model: 6-hydroxydopamine is injected intracerebrally and unilaterally into the median forebrain bundle.[1]
2. This compound Administration:
-
This compound is administered daily at a dose of 10 mg/kg (i.p.), starting 12 hours before the toxin administration and continuing for the duration of the experiment (7 days for MPTP, 14 days for 6-OHDA).[1]
3. Behavioral Analysis:
-
Motor function is assessed using standard behavioral tests for parkinsonism in rodents (e.g., cylinder test, apomorphine-induced rotations).
4. Post-mortem Analysis:
-
Animals are euthanized, and brain tissue is collected.
-
The substantia nigra and striatum are analyzed for:
-
Tyrosine hydroxylase (TH) immunoreactivity to quantify dopaminergic neuron survival.
-
Dopamine and its metabolite levels using high-performance liquid chromatography (HPLC).
-
Gene expression analysis via quantitative PCR (qPCR) for TH and other relevant genes.
-
Logical Relationship of In Vivo Experiment
References
- 1. pnas.org [pnas.org]
- 2. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Integrative analysis reveals structural basis for transcription activation of Nurr1 and Nurr1-RXRα heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative analysis reveals structural basis for transcription activation of Nurr1 and Nurr1-RXRα heterodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BRF110: A Selective Nurr1-RXRα Agonist for Neuroprotection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper details the discovery, synthesis, and characterization of BRF110, a novel, orally active, and brain-penetrant compound. This compound acts as a selective agonist for the Nurr1-retinoid X receptor alpha (RXRα) heterodimer. Its development was driven by the need for neuroprotective agents that could overcome the limitations of existing retinoid X receptor (RXR) agonists, such as off-target effects. This document provides a comprehensive overview of the medicinal chemistry efforts, key experimental data, detailed methodologies, and the underlying signaling pathways associated with this compound, positioning it as a promising therapeutic candidate for neurodegenerative diseases like Parkinson's disease.
Introduction: The Rationale for a Selective Nurr1-RXRα Agonist
The nuclear receptor Nurr1 is crucial for the development, maintenance, and survival of dopaminergic neurons, which are progressively lost in Parkinson's disease. Nurr1 forms a heterodimer with RXRα, and activation of this complex is a key strategy for neuroprotection. However, pan-RXR agonists, such as bexarotene, activate multiple RXR heterodimers, leading to undesirable side effects like hypertriglyceridemia.[1][2]
The development of this compound originated from a precursor compound, XCT0135908. While XCT0135908 demonstrated high selectivity for the Nurr1-RXRα heterodimer, it suffered from poor in vivo stability and limited brain penetration, hindering its therapeutic potential.[1][2][3] This led to a focused medicinal chemistry campaign to design a novel compound with improved pharmacokinetic properties while retaining the critical selectivity for the Nurr1-RXRα complex. The result of these structure-activity relationship (SAR) studies on a series of substituted pyrimidines was the discovery of this compound.[1][2][3]
Synthesis of this compound
The synthesis of this compound, with the chemical name 4-((5-allyl-2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl)(methyl)amino)benzoic acid, has been described in the scientific literature.[4] While the full, step-by-step synthesis protocol is detailed in the supporting information of the primary research articles, a general overview of the synthetic strategy for similar compounds involves multi-step chemical reactions.[5][6][7] The synthesis of related heterocyclic compounds often involves the construction of the core pyrimidine ring followed by the addition of the various substituents through reactions such as amination and cross-coupling.
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist of the Nurr1-RXRα heterodimer.[4][8] Its mechanism of action is distinct from classical nuclear receptor activation. Instead of directly binding to Nurr1, this compound binds to RXRα and modulates the protein-protein interaction between the ligand-binding domains of Nurr1 and RXRα, leading to the activation of the heterodimer.[9]
This selective activation triggers a cascade of downstream effects that are beneficial for neuronal survival and function:
-
Neuroprotection: this compound protects dopaminergic cells from neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), a known inducer of Parkinsonism.[1][2][3] It has also shown protective effects in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from Parkinson's disease patients.[4][8]
-
Enhanced BDNF Expression: this compound increases the transcription of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neuronal survival, growth, and plasticity.[1][2]
-
Upregulation of Dopamine Biosynthesis Genes: The compound upregulates the expression of genes essential for dopamine synthesis, including tyrosine hydroxylase (TH), aromatic l-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1).[4][8] This leads to an increase in striatal dopamine levels.[4]
-
Favorable Side Effect Profile: A key advantage of this compound is its lack of effect on triglyceride levels, a common side effect of non-selective RXR agonists.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Comments | Reference |
| EC50 for Nurr1-RXRα activation | 0.3 µM (for parent compound XCT) | Transfected cells | This compound activity is compared to XCT. | [1] |
| BDNF Expression Increase | ~1.8-fold | SH-SY5Y dopaminergic cells | Maximum increase observed 2 hours after treatment with 12.5 µM this compound. | [1] |
| Tyrosine Hydroxylase (TH) Expression Increase | ~90% | SH-SY5Y cells | [4] | |
| Aromatic L-amino Acid Decarboxylase (AADC) Expression Increase | ~70% | SH-SY5Y cells | [4] | |
| GTP Cyclohydrolase I (GCH1) Expression Increase | ~42% | SH-SY5Y cells | [4] |
Table 2: In Vivo Data for this compound
| Parameter | Value | Animal Model | Dosing | Reference |
| Brain/Blood Concentration Ratio (AUC) | 1.7 | Mice | 1 mg/kg, i.p. | [4] |
| Half-life (Blood and Brain) | ~1.5 hours | Mice | 1 mg/kg, i.p. | [4] |
| Neuroprotection (vs. MPTP) | Significant protection of dopaminergic neurons | Mouse model of Parkinson's disease | 10 mg/kg/day | [4] |
| Neuroprotection (vs. 6-OHDA) | Significant protection of dopaminergic neurons | Mouse model of Parkinson's disease | 10 mg/kg/day | [4] |
| Striatal Dopamine Level Increase | Significant increase | ASYN transgenic mice | 10 mg/kg, single i.p. injection | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of this compound.
Luciferase Reporter Assay for Nurr1-RXRα Activation
This assay is used to determine the ability of a compound to activate the Nurr1-RXRα heterodimer.
-
Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) or a similar cell line are cultured. Cells are then co-transfected with expression plasmids for Nurr1 and RXRα, along with a reporter plasmid containing a luciferase gene under the control of a Nurr1-responsive element (e.g., NBRE).
-
Compound Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Luciferase Activity Measurement: After a defined incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation is calculated relative to the vehicle-treated cells. The EC50 value is determined by plotting the dose-response curve.
In Vivo Mouse Models of Parkinson's Disease
-
MPTP Model:
-
Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons.
-
This compound or a vehicle is administered to the animals, typically before and after the MPTP injections.
-
After a set period, brain tissue is collected and analyzed for the number of surviving dopaminergic neurons (e.g., through tyrosine hydroxylase immunohistochemistry) and striatal dopamine levels (e.g., via HPLC).
-
-
6-OHDA Model:
-
6-hydroxydopamine (6-OHDA) is stereotactically injected into the medial forebrain bundle or the striatum of mice to create a unilateral lesion of the nigrostriatal pathway.
-
This compound or vehicle treatment is administered.
-
Behavioral tests (e.g., cylinder test, apomorphine-induced rotations) are performed to assess motor deficits.
-
Post-mortem analysis of the brain is conducted to quantify the extent of the lesion and the protective effect of the compound.
-
Pharmacokinetic Studies
-
Compound Administration: this compound is administered to mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Sample Collection: Blood and brain samples are collected at various time points after administration.
-
Sample Processing and Analysis: The concentration of this compound in the plasma and brain homogenates is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and the area under the curve (AUC) are calculated to determine the compound's bioavailability and brain penetration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of this compound activating the Nurr1-RXRα heterodimer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
The Development of BRF110: A Next-Generation Nurr1-RXRα Agonist for Neuroprotection
An In-depth Technical Guide on the Evolution of a Promising Therapeutic Candidate from its Predecessor, XCT0135908
Introduction
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to debilitating motor and non-motor symptoms. A key player in the development, maintenance, and survival of these neurons is the Nuclear receptor related 1 protein (Nurr1). Consequently, therapeutic strategies aimed at activating Nurr1 have garnered significant interest. One promising approach involves the modulation of Nurr1 activity through its heterodimeric partner, the Retinoid X Receptor α (RXRα). This technical guide details the development of BRF110, a selective Nurr1-RXRα agonist, from its parent compound, XCT0135908. It outlines the rationale for its development, its pharmacological advantages, and the key experimental findings that underscore its therapeutic potential.
From XCT0135908 to this compound: A Tale of Medicinal Chemistry
The journey to this compound began with the identification of XCT0135908, a compound that demonstrated high selectivity for the Nurr1-RXRα heterodimer.[1][2][3] While promising, XCT0135908 was hampered by significant liabilities that limited its clinical utility: poor in vivo stability and limited brain penetration.[1][2][3] These shortcomings necessitated a focused medicinal chemistry effort to engineer a successor molecule with an improved pharmacokinetic and pharmacodynamic profile.
Through structure-activity relationship (SAR) studies, researchers systematically modified the XCT0135908 scaffold.[1] This led to the synthesis of this compound, a compound that not only retained the desirable selective activation of the Nurr1-RXRα heterodimer but also overcame the critical limitations of its predecessor.[1][2]
Comparative Pharmacology: XCT0135908 vs. This compound
The primary pharmacological target for both compounds is the Nurr1-RXRα heterodimer. Activation of this complex is believed to promote the expression of genes crucial for dopaminergic neuron survival and function.
| Compound | Target | EC50 (in vitro) | Key Characteristics |
| XCT0135908 | Nurr1-RXRα Heterodimer | 0.3 µM | High selectivity, but poor in vivo stability and limited brain penetration.[1][4] |
| This compound | Nurr1-RXRα Heterodimer | ~0.9 µM | Brain-penetrant, improved in vivo stability, and selective Nurr1-RXRα activation.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its neuroprotective effects by selectively activating the Nurr1-RXRα heterodimer. This activation is thought to trigger a cascade of downstream events that support dopaminergic neuron health. A key outcome of this pathway activation is the enhanced transcription of Brain-Derived Neurotrophic Factor (BDNF), a potent neurotrophin with well-established roles in neuronal survival, growth, and plasticity.[4]
A significant advantage of this compound's selectivity is the avoidance of adverse effects associated with pan-RXR agonists, such as bexarotene. Pan-RXR activation can lead to hypertriglyceridemia, a serious metabolic side effect.[4] this compound's focused action on the Nurr1-RXRα heterodimer circumvents this issue, offering a safer therapeutic window.
This compound selectively activates the Nurr1-RXRα heterodimer, promoting BDNF gene transcription and subsequent neuroprotection.
Preclinical Efficacy in Parkinson's Disease Models
The therapeutic potential of this compound has been evaluated in well-established preclinical models of Parkinson's disease, namely the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-OHDA (6-hydroxydopamine) induced models of dopaminergic neurodegeneration. In these studies, this compound demonstrated significant neuroprotective effects, shielding dopaminergic neurons from toxin-induced cell death.[2][3] Furthermore, treatment with this compound was shown to increase striatal dopamine (B1211576) levels, suggesting a potential to not only slow disease progression but also to alleviate motor symptoms.[2][3]
While specific quantitative data on the percentage of neuronal protection and the precise fold-increase in dopamine levels are not consistently reported across all publications, the qualitative evidence strongly supports the in vivo efficacy of this compound.
Experimental Protocols
Luciferase Reporter Assay for Nurr1-RXRα Activation
This assay is crucial for determining the potency and selectivity of compounds like XCT0135908 and this compound.
-
Cell Culture and Transfection: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured under standard conditions.[1] Cells are then co-transfected with expression vectors for Nurr1 and RXRα, along with a luciferase reporter plasmid containing a response element for the Nurr1-RXRα heterodimer (e.g., DR5).[1] A β-galactosidase expression vector is often co-transfected to normalize for transfection efficiency.[1]
-
Compound Treatment: Twenty-four hours post-transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.[1]
-
Luciferase Assay: After a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.[1]
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curve is then plotted to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.[1]
MPTP Mouse Model of Parkinson's Disease
This model is widely used to study the mechanisms of dopaminergic neurodegeneration and to evaluate potential neuroprotective therapies.
-
Animal Subjects: Young adult male C57BL/6 mice are typically used.[5]
-
MPTP Administration: MPTP is dissolved in saline and administered via intraperitoneal (i.p.) injection.[5] A common regimen involves multiple injections over a short period (e.g., four injections of 20 mg/kg at 2-hour intervals).[6]
-
Tissue Collection and Analysis: Seven to twenty-one days after the last MPTP injection, the animals are euthanized, and their brains are collected.[5] The substantia nigra and striatum are dissected for analysis.
-
Endpoint Measurements:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.[7]
-
HPLC Analysis: Striatal tissue is analyzed by high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites.[8]
-
6-OHDA Rat Model of Parkinson's Disease
This model involves the direct injection of the neurotoxin 6-OHDA into the nigrostriatal pathway.
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.[2][3]
-
Stereotaxic Surgery: The animals are anesthetized, and a small hole is drilled in the skull. A cannula is stereotaxically guided to the desired location, such as the medial forebrain bundle or the striatum.[2][3]
-
6-OHDA Infusion: A solution of 6-OHDA is slowly infused into the target brain region.[2][3]
-
Behavioral Testing: Rotational behavior in response to apomorphine (B128758) or amphetamine is often used to assess the extent of the lesion.[2]
-
Histological and Neurochemical Analysis: Similar to the MPTP model, immunohistochemistry for TH and HPLC analysis of striatal dopamine levels are used to quantify the neurodegeneration.
The development of this compound followed a structured preclinical workflow, from lead identification to in vivo validation.
Conclusion
The development of this compound from its predecessor, XCT0135908, represents a successful example of rational drug design in the pursuit of a disease-modifying therapy for Parkinson's disease. By addressing the pharmacokinetic shortcomings of the initial lead compound, researchers have created a brain-penetrant, orally active, and selective Nurr1-RXRα agonist with a favorable safety profile. The robust preclinical data demonstrating its neuroprotective effects and its ability to boost dopamine levels position this compound as a promising candidate for further clinical investigation. The continued exploration of such targeted therapies holds the potential to significantly impact the future treatment landscape for neurodegenerative disorders.
References
- 1. Pharmacokinetics and Brain Uptake of an IgG-TNF Decoy Receptor Fusion Protein Following Intravenous, Intraperitoneal and Subcutaneous Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping of catecholaminergic denervation, neurodegeneration, and inflammation in 6-OHDA-treated Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-Derived α-Synuclein Aggregated in the Substantia Nigra of Parabiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of natural borneol after oral administration in mice brain and its effect on excitation ratio | springermedicine.com [springermedicine.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BRF110 in in vitro SH-SY5Y Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the SH-SY5Y human neuroblastoma cell line in studies involving the novel compound BRF110. This document outlines standard cell culture procedures, differentiation protocols, and a specific experimental workflow for investigating the effects of this compound.
Application Notes
The SH-SY5Y cell line, derived from a human neuroblastoma, is a widely used in vitro model in neurobiology and neurodegenerative disease research.[1][2][3] These cells are of a neuroblastic nature and can be differentiated into a more mature neuronal phenotype, expressing various markers characteristic of neurons.[3][4][5] This makes them a suitable model for studying neuronal function, neurotoxicity, and the efficacy of neuroprotective compounds.[1]
This compound is a recently developed, orally active, and brain-penetrant rexinoid that selectively activates the Nurr1-RXRα heterodimer.[6][7] In SH-SY5Y dopaminergic cells, this compound has been shown to transiently increase the expression of brain-derived neurotrophic factor (BDNF).[6] Specifically, treatment with 12.5 μM this compound resulted in an approximate 1.8-fold increase in BDNF expression after 2 hours.[6] Furthermore, this compound has demonstrated protective effects against the neurotoxin MPP+, which is relevant to Parkinson's disease research.[6][7] Unlike pan-RXR agonists, this compound does not appear to elevate triglyceride levels, suggesting a more favorable safety profile.[6][7]
These characteristics make the combination of this compound and the SH-SY5Y cell line a valuable tool for investigating neurotrophic factor regulation and neuroprotection in the context of neurodegenerative disorders.
Data Presentation: SH-SY5Y Cell Culture Parameters
| Parameter | Recommendation | Source(s) |
| Growth Medium | MEM/F12 (1:1), 10-15% FBS, 1% Penicillin/Streptomycin, Non-Essential Amino Acids | [1][8][9] |
| Culture Conditions | 37°C, 5% CO₂, 95% Air | [1][8] |
| Passage Ratio | 1:3 to 1:6 | [9][10] |
| Seeding Density | 3 x 10³ to 1 x 10⁵ cells/cm² | [2] |
| Subculture Confluency | 80-90% | [8][10] |
| Cryopreservation Medium | 90% FBS, 10% DMSO or 55% MEM/F12, 40% FBS, 5% DMSO | [8][9] |
Experimental Protocols
General Culture of SH-SY5Y Cells
This protocol details the routine maintenance of undifferentiated SH-SY5Y cells.
1.1. Cell Thawing
-
Warm complete culture medium to 37°C in a water bath.
-
Quickly thaw a cryovial of SH-SY5Y cells in the 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh complete culture medium.
-
Transfer the resuspended cells to an appropriately sized culture flask and incubate at 37°C with 5% CO₂.
-
Change the medium the following day to remove residual cryoprotectant.
1.2. Cell Passaging
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile, pre-warmed 1x PBS.
-
Aspirate the PBS and add a minimal volume of 0.25% Trypsin-EDTA to cover the cell surface.
-
Incubate at 37°C for 2-5 minutes, or until cells begin to detach.
-
Neutralize the trypsin by adding at least 3 volumes of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new culture flask containing pre-warmed complete medium.[1][2][8]
1.3. Cell Cryopreservation
-
Follow steps 1-6 of the cell passaging protocol.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of approximately 1x10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.[10]
Differentiation of SH-SY5Y Cells
This protocol describes a common method for differentiating SH-SY5Y cells into a neuron-like phenotype using Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF).[4][11][12][13]
2.1. Day 0: Plating for Differentiation
-
Plate SH-SY5Y cells at a low density (e.g., 5 x 10⁴ cells/well in a 12-well plate) in complete culture medium.
2.2. Day 1-5: Retinoic Acid Treatment
-
After 24 hours, replace the medium with differentiation medium (e.g., MEM/F12 with 1-2% FBS) containing 10 µM Retinoic Acid.
-
Change the medium every 2 days.
2.3. Day 6-10: BDNF Treatment
-
After 5 days of RA treatment, replace the medium with a serum-free medium (e.g., Neurobasal medium supplemented with B27) containing 50 ng/mL BDNF.
-
Continue to change the medium every 2-3 days. Cells should exhibit a mature neuronal morphology with extensive neurite outgrowth after 10 days.[11]
This compound Treatment and Analysis of BDNF Expression
This protocol provides a workflow for treating differentiated SH-SY5Y cells with this compound to assess its effect on BDNF expression.
3.1. Cell Preparation
-
Differentiate SH-SY5Y cells for 10 days as described in Protocol 2.
-
On the day of the experiment, ensure the differentiated cells are healthy and exhibit typical neuronal morphology.
3.2. This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh, serum-free culture medium to the desired final concentration (e.g., 12.5 µM).[6] Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Aspirate the old medium from the differentiated cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time points (e.g., 2, 5, and 24 hours) at 37°C with 5% CO₂.[6]
3.3. Endpoint Analysis (e.g., RT-qPCR for BDNF mRNA)
-
At each time point, lyse the cells directly in the culture plate using a suitable lysis buffer for RNA extraction.
-
Purify the total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up a quantitative PCR (qPCR) reaction using primers specific for BDNF and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the qPCR data to determine the relative change in BDNF mRNA expression in this compound-treated cells compared to vehicle-treated controls.
Visualizations
Caption: Experimental workflow for this compound treatment of differentiated SH-SY5Y cells.
Caption: Proposed signaling pathway of this compound in SH-SY5Y cells.
References
- 1. cyagen.com [cyagen.com]
- 2. accegen.com [accegen.com]
- 3. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 4. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SH-SY5Y culturing [protocols.io]
- 9. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 10. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 11. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential treatment of SH-SY5Y cells with retinoic acid and brain-derived neurotrophic factor gives rise to fully differentiated, neurotrophic factor-dependent, human neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
BRF110: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRF110 is a potent and selective activator of the Nuclear receptor-related 1 protein (Nurr1) and Retinoid X receptor alpha (RXRα) heterodimer.[1][2] As a brain-penetrant and orally active compound, this compound holds significant promise for the treatment of neurodegenerative disorders, particularly Parkinson's disease.[1][3][4] It has demonstrated neuroprotective and symptomatic benefits in preclinical models by modulating the transcription of key genes involved in dopaminergic neuron survival and function.[1][2]
These application notes provide a comprehensive overview of this compound's mechanism of action, along with detailed protocols for its use in in vivo studies based on published research.
Mechanism of Action: Nurr1-RXRα Signaling Pathway
This compound selectively activates the Nurr1-RXRα heterodimer, a key transcriptional regulator in dopaminergic neurons.[3][4] This activation leads to the increased expression of several crucial genes, including:
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[3][4]
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine.[1][2]
-
Aromatic L-amino acid decarboxylase (AADC): An enzyme involved in dopamine synthesis.[2]
-
GTP cyclohydrolase I (GCH1): An enzyme essential for the synthesis of tetrahydrobiopterin, a critical cofactor for tyrosine hydroxylase.[2]
By upregulating these genes, this compound enhances dopamine biosynthesis and provides neuroprotection, offering a potential dual therapeutic benefit for diseases like Parkinson's.[1][2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from in vivo studies.
Table 1: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Time Point | Blood Concentration (ng/mL) | Brain Concentration (ng/g) |
| 1 hour | 312.3 ± 66.8 | 434.6 ± 77.1 |
| 2 hours | 278.1 ± 16.6 | 529.5 ± 134.2 |
| 4 hours | 49.9 ± 2.8 | 114.3 ± 8.2 |
Data presented as mean ± SEM.
Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model
| Treatment Group | TH+ Neurons in Substantia Nigra (normalized to control) | Striatal Dopamine Levels (normalized to control) |
| Vehicle | ~50% | ~20% |
| This compound (10 mg/kg) | ~85% | ~60% |
Approximate values are derived from published graphical data.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Experimental Workflow for In Vivo Neuroprotection Studies
Protocol 1: this compound Administration in Mice
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or a suspension vehicle. Note: The exact vehicle for this compound in published studies is not consistently specified. It is recommended to perform vehicle optimization studies.)
-
Syringes and needles for intraperitoneal (IP) injection or oral gavage cannulas.
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).
-
Ensure the solution is homogenous before each administration.
-
-
Administration:
-
Intraperitoneal (IP) Injection:
-
Weigh the mouse to determine the exact volume to be administered.
-
Gently restrain the mouse and inject the this compound solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
-
Oral Gavage:
-
Weigh the mouse to determine the exact volume to be administered.
-
Use a proper-sized oral gavage cannula.
-
Gently insert the cannula over the tongue and down the esophagus into the stomach.
-
Administer the this compound solution slowly.
-
-
Dosage and Schedule:
-
Neuroprotection Studies: A dose of 10 mg/kg administered intraperitoneally every 12 hours has been shown to be effective.[1] Treatment is typically initiated 12 hours before the administration of a neurotoxin (e.g., MPTP or 6-OHDA) and continued for the duration of the experiment (e.g., 6-14 days).[1]
-
Symptomatic Relief Studies: A single intraperitoneal dose of 10 mg/kg has been demonstrated to improve motor coordination.[1]
Protocol 2: MPTP-Induced Parkinson's Disease Mouse Model
WARNING: MPTP is a potent neurotoxin and must be handled with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
Sterile saline
-
Syringes and needles
Procedure:
-
MPTP Solution Preparation:
-
Dissolve MPTP in sterile saline to the desired concentration. A common regimen involves four injections of 20 mg/kg MPTP, administered 2 hours apart.[1]
-
-
Administration:
-
Administer the MPTP solution via intraperitoneal injection.
-
The this compound treatment should commence 12 hours prior to the first MPTP injection and continue as per the study design.[1]
-
-
Post-Injection Monitoring:
-
Monitor the animals closely for any adverse effects.
-
Behavioral testing can be performed 1-2 days after the final this compound treatment.[1]
-
Tissue collection for analysis is typically performed at the end of the study.
-
Protocol 3: 6-OHDA-Induced Parkinson's Disease Mouse Model
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Sterile saline
-
Stereotaxic apparatus
-
Anesthesia
-
Hamilton syringe
Procedure:
-
6-OHDA Solution Preparation:
-
Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The solution should be freshly prepared and protected from light.
-
-
Stereotaxic Surgery:
-
Anesthetize the mouse.
-
Secure the animal in the stereotaxic frame.
-
Inject 6-OHDA unilaterally into the substantia nigra or medial forebrain bundle.
-
-
This compound Treatment:
-
This compound administration (10 mg/kg, IP, every 12 hours) should begin 12 hours before the 6-OHDA injection and continue for the duration of the study (e.g., 14 days).[1]
-
-
Post-Operative Care and Analysis:
-
Provide appropriate post-operative care.
-
Protocol 4: Immunohistochemistry for Tyrosine Hydroxylase (TH)
Materials:
-
Mouse brain sections (fixed and cryoprotected)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., chicken anti-TH)
-
Secondary antibody: fluorescently-labeled anti-chicken IgG
-
Mounting medium with DAPI
Procedure:
-
Section Preparation:
-
Wash brain sections in PBS.
-
-
Blocking:
-
Incubate sections in blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-TH antibody (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash sections in PBS.
-
Mount sections on slides with mounting medium containing DAPI.
-
Visualize and quantify TH-positive neurons using fluorescence microscopy.
-
Conclusion
This compound represents a promising therapeutic agent for neurodegenerative diseases. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further elucidate its efficacy and mechanism of action. Researchers should adhere to institutional guidelines for animal care and handling of hazardous materials.
References
Application Notes and Protocols for Preparing BRF110 Stock Solutions in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRF110 is a potent and selective agonist of the Nuclear Receptor Related 1 protein (Nurr1) and Retinoid X Receptor Alpha (RXRα) heterodimer. This compound is under investigation for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and therapeutic potential. The proper preparation of this compound stock solutions is a critical first step to ensure the reliability and consistency of experimental results in cell-based assays.
These application notes provide a comprehensive guide to preparing, storing, and utilizing this compound stock solutions for various cell-based experimental setups. Adherence to these protocols will help minimize variability and ensure the integrity of your research findings.
This compound: Compound Information
A summary of the key chemical and biological properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Weight | 413.40 g/mol | [1][2] |
| CAS Number | 2095489-35-1 | [1][2] |
| Mechanism of Action | Selective agonist of Nurr1-RXRα heterodimer | [3] |
| EC50 | 900 nM for Nurr1-RXRα heterodimer activation | [2][3] |
| Appearance | White to off-white solid |
Recommended Solvents and Storage Conditions
The choice of solvent and proper storage are critical for maintaining the stability and activity of this compound. The following table summarizes the recommended solvent and storage conditions for this compound stock solutions.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is a common and effective solvent for many small organic molecules, facilitating the preparation of high-concentration stock solutions. |
| Stock Solution Concentration | 10 mM | A 10 mM stock solution is a standard concentration that allows for easy dilution to a wide range of working concentrations for various cell-based assays. |
| Short-Term Storage (≤ 1 month) | -20°C in single-use aliquots | Aliquoting minimizes freeze-thaw cycles which can degrade the compound. Storage at -20°C is suitable for short-term preservation. |
| Long-Term Storage (> 1 month) | -80°C in single-use aliquots | For long-term stability, storage at -80°C is recommended to minimize degradation. |
| Final DMSO Concentration in Assays | ≤ 0.5% (v/v) | High concentrations of DMSO can be cytotoxic and may interfere with experimental results. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible. Always include a vehicle control with the same final DMSO concentration in your experiments.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing this compound:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.134 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) of this compound = 413.4 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 413.4 g/mol = 0.004134 g = 4.134 mg
-
-
-
Dissolving this compound:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
(Optional) Sterilization: For applications requiring sterile conditions, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage, store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes how to dilute the 10 mM this compound stock solution to the desired final concentration for your cell-based experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a low final concentration and ensure accurate dilution, it is recommended to perform serial dilutions.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM intermediate solution.
-
The final DMSO concentration in this intermediate solution is 0.1%.
-
-
-
Final Dilution into Cell Culture: Add the desired volume of the working solution to your cell culture plates. For example, if you add 100 µL of the 10 µM intermediate solution to 900 µL of medium in a well, the final concentration of this compound will be 1 µM, and the final DMSO concentration will be 0.01%.
-
Vehicle Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.
-
Use Immediately: Prepare working solutions fresh for each experiment and use them immediately to ensure compound stability and activity.
Signaling Pathway and Experimental Workflow
.dot
Caption: this compound activates the Nurr1-RXRα signaling pathway.
.dot
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
Application Notes and Protocols for Testing the Neuroprotective Effects of BRF110
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRF110 is a novel, orally active, and brain-penetrant compound that has demonstrated significant neuroprotective potential, particularly in preclinical models of Parkinson's disease.[1][2][3][4] It acts as a selective activator of the Nurr1:RXRα (Retinoid X Receptor alpha) heterodimer.[1][4][5] This unique mechanism of action offers a promising therapeutic strategy for neurodegenerative diseases by promoting the survival of dopaminergic neurons and enhancing the expression of genes involved in dopamine synthesis, without the adverse lipid-related side effects associated with non-selective RXR agonists.[2][3][4][5]
These application notes provide a comprehensive experimental framework for academic and industry researchers to investigate and validate the neuroprotective effects of this compound. The protocols herein describe both in vitro and in vivo methodologies to assess its efficacy and elucidate its mechanism of action.
Hypothesized Signaling Pathway of this compound
The proposed mechanism of action for this compound centers on its selective activation of the Nurr1:RXRα heterodimer, a key transcriptional regulator in dopaminergic neurons.
Caption: Hypothesized signaling pathway of this compound.
Experimental Design Workflow
A tiered approach is recommended, starting with in vitro assays for initial screening and mechanism of action studies, followed by more complex in vivo models to assess efficacy in a physiological context.
Caption: Overall experimental workflow for testing this compound.
Part 1: In Vitro Assessment of Neuroprotective Effects
In vitro assays provide a controlled environment to screen for neuroprotective activity and investigate the underlying cellular and molecular mechanisms.[6][7]
Cell Culture and Toxin-Induced Neurodegeneration Model
The human neuroblastoma cell line SH-SY5Y is a well-established model for studying neurodegenerative processes.[8] For studies focused on Parkinson's disease, neurotoxicity can be induced using agents like MPP+ or pre-formed α-synuclein fibrils.[3][8]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.
-
Plating: Seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Toxin Induction: Add the neurotoxic agent (e.g., 1 mM MPP+ or 2 µM α-synuclein fibrils) and co-incubate with this compound for an additional 24-48 hours.
Key In Vitro Experimental Protocols
1.2.1 Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol:
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the control (untreated) cells.
-
1.2.2 Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Principle: Measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Protocol:
-
After treatment, equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix and incubate for 1-2 hours at room temperature.
-
Measure luminescence using a plate reader.
-
1.2.3 Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Uses a fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
After treatment, wash cells with PBS.
-
Load cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash cells again with PBS.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or microscope.
-
1.2.4 Quantitative Real-Time PCR (qRT-PCR)
-
Principle: To quantify the expression of Nurr1 target genes.
-
Protocol:
-
Extract total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., TH, BDNF, Nurr1) and a housekeeping gene (e.g., GAPDH).
-
Analyze data using the ΔΔCt method.
-
Expected In Vitro Data Summary
| Assay | Parameter Measured | Control (Toxin Only) | This compound + Toxin (Expected Outcome) |
| MTT Assay | Cell Viability (%) | Decreased | Increased (Dose-dependent) |
| Caspase-Glo® 3/7 | Caspase Activity (RLU) | Increased | Decreased (Dose-dependent) |
| DCFDA Assay | ROS Levels (RFU) | Increased | Decreased (Dose-dependent) |
| qRT-PCR | Relative mRNA Expression | No significant change | Increased expression of TH, BDNF |
RLU: Relative Light Units; RFU: Relative Fluorescence Units
Part 2: In Vivo Assessment of Neuroprotective Efficacy
In vivo studies are essential to evaluate the therapeutic potential of this compound in a complex biological system, assessing its effects on behavior, neurochemistry, and neuropathology.[9]
Animal Model of Parkinson's Disease (MPTP Model)
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used toxin-induced model that recapitulates key features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[1]
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Group Allocation:
-
Vehicle Control
-
MPTP + Vehicle
-
MPTP + this compound (e.g., 10 mg/kg)
-
This compound only
-
-
This compound Administration: Administer this compound or vehicle daily via oral gavage for a pre-determined period (e.g., 14 days).
-
MPTP Induction: On day 8, administer MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart).
-
Behavioral Testing: Conduct behavioral assessments starting 3-5 days after the last MPTP injection.
-
Tissue Collection: At the end of the study, euthanize animals and collect brain tissue for neurochemical and histological analysis.
Key In Vivo Experimental Protocols
2.2.1 Behavioral Testing
-
Rotarod Test (Motor Coordination):
-
Train mice on the rotarod at an accelerating speed for 3 consecutive days.
-
On the test day, record the latency to fall from the rotating rod.
-
-
Pole Test (Bradykinesia):
-
Place the mouse head-up on top of a vertical pole.
-
Record the time it takes for the mouse to turn around and descend the pole.
-
2.2.2 Neurochemical Analysis (HPLC)
-
Principle: To quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Protocol:
-
Dissect the striatum from brain hemispheres.
-
Homogenize the tissue in an appropriate buffer.
-
Analyze the supernatant using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
2.2.3 Immunohistochemistry (IHC)
-
Principle: To visualize and quantify dopaminergic neurons in the substantia nigra.
-
Protocol:
-
Perfuse mice and fix the brain tissue.
-
Section the brains (e.g., 30 µm coronal sections).
-
Perform IHC using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Expected In Vivo Data Summary
| Assay | Parameter Measured | MPTP + Vehicle | MPTP + this compound (Expected Outcome) |
| Rotarod Test | Latency to Fall (s) | Decreased | Increased |
| Pole Test | Time to Descend (s) | Increased | Decreased |
| HPLC (Striatum) | Dopamine Levels (ng/mg tissue) | Decreased | Increased |
| IHC (Substantia Nigra) | TH+ Neuron Count | Decreased | Increased |
Logical Framework for Data Interpretation
The following diagram illustrates the logical flow for interpreting the experimental outcomes to validate the neuroprotective effects of this compound.
Caption: Logical framework for interpreting experimental results.
Conclusion
This document provides a detailed roadmap for the preclinical evaluation of this compound's neuroprotective properties. By systematically applying these in vitro and in vivo protocols, researchers can generate robust data to support its further development as a potential therapeutic agent for neurodegenerative disorders like Parkinson's disease. The combination of cellular assays to confirm the mechanism of action and whole-animal studies to demonstrate functional efficacy is crucial for a comprehensive assessment.
References
- 1. Toward neuroprotective treatments of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring BRF110 Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRF110 is a synthetic, orally active, and brain-penetrant rexinoid that selectively activates the Nurr1-RXRα heterodimer.[1][2][3] This selective activation holds significant therapeutic potential for neurodegenerative disorders, particularly Parkinson's disease, by promoting the survival and function of dopaminergic neurons.[1][4] A critical characteristic of any centrally acting therapeutic agent is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain. The predecessor to this compound, XCT0135908, exhibited poor in vivo stability and limited brain penetration, underscoring the importance of this property for this compound's efficacy.[1][2][3]
These application notes provide detailed methodologies for assessing the brain penetration of this compound, focusing on the techniques reported in the primary literature. The primary method described is the determination of the brain-to-plasma concentration ratio using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, general protocols for in vivo microdialysis and positron emission tomography (PET) are provided as supplementary techniques that can offer more detailed insights into the unbound drug concentration and real-time brain distribution, respectively.
Quantitative Data Summary
The brain penetration of this compound has been quantitatively assessed in preclinical models, demonstrating its ability to efficiently cross the blood-brain barrier. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Species | Administration Route | Analytical Method | Reference |
| Brain/Blood AUC Ratio | 1.7 | Mouse | Intraperitoneal (i.p.) | LC-MS/MS | [1] |
| Brain/Plasma AUC Ratio | 1.7 | Mouse | Intraperitoneal (i.p.) | LC-MS/MS | [2] |
| Half-life (t½) in Blood | ~1.5 hours | Mouse | Intraperitoneal (i.p.) | LC-MS/MS | [1] |
| Half-life (t½) in Brain | ~1.5 hours | Mouse | Intraperitoneal (i.p.) | LC-MS/MS | [1] |
| Relative Bioavailability (Frel) | ~70% | Mouse | Oral (p.o.) vs. i.p. | LC-MS/MS | [2] |
Signaling Pathway of this compound
This compound exerts its neuroprotective effects by selectively activating the Nurr1-RXRα heterodimer. Nuclear receptor related 1 protein (Nurr1) is essential for the development, maintenance, and survival of dopaminergic neurons. It forms a heterodimer with the Retinoid X receptor alpha (RXRα). This compound binds to the ligand-binding pocket of RXRα, inducing a conformational change that leads to the recruitment of co-activators and subsequent transcription of target genes involved in neuronal protection and function, such as the brain-derived neurotrophic factor (BDNF).
Figure 1: Simplified signaling pathway of this compound in dopaminergic neurons.
Experimental Protocols
Determination of this compound Brain-to-Plasma Concentration Ratio
This protocol describes the in vivo measurement of this compound concentrations in the brain and plasma of mice following administration, allowing for the calculation of the brain-to-plasma ratio.
Materials:
-
This compound
-
Vehicle for dosing (e.g., DMSO, corn oil)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for administration
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for dissection
-
Tubes for blood and brain tissue collection (pre-weighed for brain samples)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
-
Reagents for sample preparation (e.g., acetonitrile, formic acid)
Procedure:
-
Compound Formulation: Prepare a dosing solution of this compound in a suitable vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Animal Dosing: Administer this compound to mice via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Sample Collection: At specified time points post-administration (e.g., 1, 2, 4, 8, and 24 hours), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma.
-
Brain Collection: Immediately following blood collection, perfuse the mouse transcardially with ice-cold saline to remove blood from the brain. Dissect the whole brain, rinse with cold saline, blot dry, and place in a pre-weighed tube.
-
Sample Storage: Store plasma and brain samples at -80°C until analysis.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Sample Preparation for LC-MS/MS:
-
For plasma samples, precipitate proteins by adding a solvent like acetonitrile containing an internal standard. Centrifuge to pellet the protein and collect the supernatant.
-
For brain homogenate, perform a similar protein precipitation and extraction step.
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis:
-
Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g of tissue).
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate the Area Under the Curve (AUC) for both profiles.
-
Determine the brain-to-plasma ratio by dividing the AUCbrain by the AUCplasma.
-
Figure 2: Experimental workflow for determining the brain-to-plasma ratio.
In Vivo Microdialysis for Unbound this compound Measurement (General Protocol)
In vivo microdialysis allows for the sampling of unbound drug from the brain's interstitial fluid (ISF), providing a more pharmacologically relevant measure of brain penetration. While not specifically reported for this compound, this is a powerful technique for CNS drug development.
Materials:
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Surgical instruments
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia
-
LC-MS/MS system
Procedure:
-
Guide Cannula Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., striatum) and secure it with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Baseline Collection: Collect dialysate samples for a baseline period to ensure a stable environment.
-
This compound Administration: Administer this compound systemically (e.g., i.p. or i.v.).
-
Dialysate Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20-30 minutes) for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples by LC-MS/MS to determine the concentration of unbound this compound in the brain ISF.
-
Blood Sampling: Collect blood samples at corresponding time points to measure unbound plasma concentrations.
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by comparing the AUC of the unbound drug in the brain dialysate to the AUC of the unbound drug in plasma.
Figure 3: General workflow for in vivo microdialysis.
Positron Emission Tomography (PET) Imaging of this compound Brain Distribution (General Protocol)
PET is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled compound in the brain in real-time. This would require the synthesis of a positron-emitting isotope-labeled version of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound).
Materials:
-
Radiolabeled this compound
-
PET scanner
-
Anesthesia
-
Animal holder compatible with the PET scanner
-
Intravenous catheter
Procedure:
-
Radiolabeling: Synthesize [¹¹C]this compound or [¹⁸F]this compound.
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Radiotracer Injection: Administer a bolus injection of the radiolabeled this compound via a tail vein catheter.
-
Dynamic PET Scan: Acquire dynamic PET data for a set duration (e.g., 60-90 minutes) immediately following injection.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images over time.
-
Data Analysis:
-
Draw regions of interest (ROIs) on the brain images to quantify the radioactivity concentration in different brain areas over time.
-
If arterial blood sampling is performed, a full kinetic analysis can be conducted to determine the volume of distribution (VT), which is related to the brain-to-plasma ratio.
-
The standardized uptake value (SUV) can also be calculated as a semi-quantitative measure of radiotracer uptake.
-
Figure 4: General workflow for PET imaging.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRF110 Treatment in Tyrosine Hydroxylase Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRF110 is a synthetic, brain-penetrant small molecule that has been identified as a selective activator of the Nuclear receptor-related 1 protein (Nurr1) and Retinoid X Receptor Alpha (RXRα) heterodimer.[1] This selective activation has shown significant therapeutic potential, particularly in the context of neurodegenerative diseases like Parkinson's Disease, by promoting the expression of key genes involved in dopamine synthesis and neuronal survival. One of the primary target genes of the Nurr1:RXRα complex is Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. This document provides detailed application notes and experimental protocols for utilizing this compound to induce TH expression in both in vitro and in vivo models.
Mechanism of Action
This compound functions as a selective agonist for the Nurr1:RXRα heterodimer. By binding to the ligand-binding pocket of RXRα, this compound stabilizes the heterodimeric complex, leading to the recruitment of coactivators and subsequent transcriptional activation of target genes.[1] These target genes contain specific DNA response elements, such as the DR5 element, in their promoter regions, which are recognized by the Nurr1:RXRα complex. Key genes in the dopamine biosynthesis pathway that are upregulated by this compound treatment include Tyrosine Hydroxylase (TH), Aromatic L-amino acid Decarboxylase (AADC), and GTP Cyclohydrolase I (GCH1).[1]
Recent studies have also proposed an alternative mechanism whereby the binding of RXRα ligands, such as this compound, may lead to the dissociation of the Nurr1-RXRα heterodimer. This dissociation releases a transcriptionally active Nurr1 monomer, which can then bind to NBRE (NGFI-B response element) sites on DNA and drive gene expression.
Figure 1: Signaling pathway of this compound-induced Tyrosine Hydroxylase expression.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the effect of this compound on the expression of dopamine biosynthesis genes in the human neuroblastoma cell line, SH-SY5Y.
| Gene | Fold Increase in Expression | Cell Line | This compound Concentration | Reference |
| Tyrosine Hydroxylase (TH) | ~1.9-fold (~90%) | SH-SY5Y | 12.5 µM | [1] |
| Aromatic L-amino acid Decarboxylase (AADC) | ~1.7-fold (~70%) | SH-SY5Y | 12.5 µM | [1] |
| GTP Cyclohydrolase I (GCH1) | ~1.4-fold (~42%) | SH-SY5Y | 12.5 µM | [1] |
In Vivo Efficacy of this compound
This table presents the in vivo effects of a single administration of this compound on TH gene expression and dopamine levels in wild-type mice.
| Parameter | Treatment Group | Result | Time Point | Reference |
| Midbrain TH Gene Expression | This compound (10 mg/kg, i.p.) | Increased | 4 hours | [1] |
| Striatal Dopamine (DA) Levels | This compound (10 mg/kg, i.p.) | Increased | 4 hours | [1] |
This compound Activity in Reporter Assay
The potency of this compound in activating the Nurr1:RXRα heterodimer was determined using a luciferase reporter assay.
| Assay Parameter | Value | Cell Line | Assay Details | Reference |
| EC50 | Not explicitly stated, but effective at 1 µM | SH-SY5Y | DR5-driven luciferase reporter | [1] |
Experimental Protocols
In Vitro Protocol: Induction of Tyrosine Hydroxylase in SH-SY5Y Cells
This protocol describes the treatment of SH-SY5Y cells with this compound to induce the expression of tyrosine hydroxylase.
Figure 2: Experimental workflow for in vitro this compound treatment.
1. Cell Culture and Maintenance:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
2. This compound Treatment:
-
Seeding: Seed SH-SY5Y cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction) at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the final desired concentration (e.g., 12.5 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid toxicity.
-
Treatment: Replace the culture medium with fresh medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) to allow for changes in gene and protein expression.
3. Analysis of Tyrosine Hydroxylase Expression:
-
Quantitative Real-Time PCR (qPCR) for TH mRNA:
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and primers specific for human TH and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Example Human TH Primers: (Note: These are representative primers. It is recommended to design and validate primers for specific experimental conditions.)
-
Forward: 5'-CAGGAGGCAGAGGCAGAGAG-3'
-
Reverse: 5'-GCTGTGGGTGCTGGATGTTA-3'
-
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in TH mRNA expression in this compound-treated cells compared to vehicle-treated cells.
-
-
Western Blot for TH Protein:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Protocol: Administration of this compound to Mice
This protocol outlines the intraperitoneal (i.p.) administration of this compound to mice to assess its effects on TH expression in the brain.
Figure 3: Experimental workflow for in vivo this compound administration.
1. Animals:
-
Species: Wild-type mice (e.g., C57BL/6).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
2. This compound Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Dosage: A dose of 10 mg/kg has been shown to be effective.[1]
-
Administration: Administer the this compound suspension or vehicle control via intraperitoneal (i.p.) injection.
3. Tissue Collection and Analysis:
-
Time Course: Euthanize the animals at specific time points after injection (e.g., 4 hours) to assess acute effects on gene expression.[1]
-
Tissue Dissection: Following euthanasia, rapidly dissect the brain and isolate the midbrain and striatum on ice.
-
Sample Processing:
-
For qPCR analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
For dopamine level analysis, process the tissue for high-performance liquid chromatography (HPLC) analysis according to standard protocols.
-
-
Analysis:
-
Perform qPCR for mouse TH mRNA on the extracted RNA from the midbrain as described in the in vitro protocol, using primers specific for mouse TH.
-
Measure dopamine and its metabolites in the striatal tissue homogenates using HPLC with electrochemical detection.
-
Conclusion
This compound presents a promising tool for researchers studying the regulation of tyrosine hydroxylase and the broader mechanisms of dopamine synthesis. Its selectivity for the Nurr1:RXRα heterodimer offers a targeted approach to upregulate TH expression both in vitro and in vivo. The protocols provided herein offer a framework for investigating the effects of this compound and can be adapted for various experimental needs in the fields of neuroscience and drug development for neurodegenerative disorders. Careful adherence to these methodologies will enable the generation of robust and reproducible data on the therapeutic potential of activating the Nurr1:RXRα signaling pathway.
References
Application Notes and Protocols for In Vivo Efficacy Assessment of BRF110
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRF110 is a novel, brain-penetrant, and selective activator of the Nuclear receptor-related 1 (Nurr1) and Retinoid X receptor alpha (RXRα) heterodimer.[1][2][3] This complex plays a critical role in the development, maintenance, and survival of dopaminergic (DAergic) neurons, which are progressively lost in Parkinson's disease (PD).[2] this compound has emerged as a promising therapeutic candidate for PD, demonstrating both neuroprotective and symptomatic benefits in preclinical models.[2][3] Its mechanism of action involves the upregulation of genes essential for dopamine biosynthesis and the expression of neurotrophic factors, offering a potential monotherapy to slow disease progression and alleviate motor deficits.[1][2][3]
These application notes provide a comprehensive guide to the in vivo assessment of this compound's efficacy, focusing on established rodent models of Parkinson's disease. Detailed protocols for key experiments are provided to ensure robust and reproducible evaluation of this compound's therapeutic potential.
Mechanism of Action: Nurr1:RXRα Signaling Pathway
This compound acts as a selective ligand for the RXRα partner of the Nurr1:RXRα heterodimer. This activation leads to a conformational change in the complex, enabling it to bind to Nurr1-binding response elements (NBREs) in the promoter regions of target genes. This, in turn, initiates the transcription of key proteins involved in dopaminergic neuron function and survival.[2]
Key downstream effects of this compound-mediated Nurr1:RXRα activation include:
-
Increased Dopamine Biosynthesis: Upregulation of tyrosine hydroxylase (TH), aromatic l-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1), leading to increased striatal dopamine levels.[1][2][3]
-
Neuroprotection: Enhanced expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports the survival of existing dopaminergic neurons.[4][5]
-
Anti-inflammatory Effects: Nurr1 is also known to play a role in suppressing neuroinflammation, a key component of Parkinson's disease pathology.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. pnas.org [pnas.org]
- 3. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
BRF110: A Novel Tool for Investigating Dopamine Biosynthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: BRF110 is a synthetic, orally active, and brain-penetrant small molecule that acts as a selective activator of the Nuclear receptor-related 1 protein (Nurr1) and Retinoid X Receptor Alpha (RXRα) heterodimer.[1][2] This selective activation has shown significant promise in the context of neurodegenerative diseases, particularly Parkinson's disease, by promoting the survival of dopaminergic neurons and enhancing the biosynthesis of dopamine.[1][2] this compound up-regulates the transcription of key enzymes involved in the dopamine synthesis pathway, including Tyrosine Hydroxylase (TH), Aromatic L-amino acid Decarboxylase (AADC), and GTP cyclohydrolase I (GCH1).[1][2] These application notes provide a comprehensive overview of the use of this compound as a research tool to study dopamine biosynthesis, complete with detailed experimental protocols and data presentation.
Mechanism of Action: this compound selectively binds to the ligand-binding pocket of RXRα within the Nurr1-RXRα heterodimer complex. This binding induces a conformational change that leads to the transcriptional activation of target genes.[1][3] Nurr1 is a critical transcription factor for the development, maintenance, and function of midbrain dopaminergic neurons.[1] By activating the Nurr1-RXRα heterodimer, this compound directly stimulates the expression of genes essential for dopamine production.[1][2]
Quantitative Data on this compound's Effect on Dopamine Biosynthesis Gene Expression
The following table summarizes the quantitative effects of this compound on the expression of key genes in the dopamine biosynthesis pathway in the SH-SY5Y human neuroblastoma cell line.
| Gene | Fold Increase in Expression (this compound treatment vs. control) | Reference |
| Tyrosine Hydroxylase (TH) | ~1.9 | [1] |
| Aromatic L-amino acid Decarboxylase (AADC) | ~1.7 | [1] |
| GTP cyclohydrolase I (GCH1) | ~1.42 | [1] |
Experimental Protocols
In Vitro Studies using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying dopaminergic neurons as they can be differentiated to exhibit a dopaminergic phenotype.
a. Cell Culture and Differentiation:
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™).
-
Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To induce a dopaminergic phenotype, SH-SY5Y cells are often treated with retinoic acid (RA). A common protocol involves treating the cells with 10 µM all-trans-retinoic acid for 5-7 days. The medium should be changed every 2-3 days.
b. This compound Treatment and Neuroprotection Assay:
-
Objective: To assess the neuroprotective effects of this compound against a neurotoxin like 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons.
-
Protocol:
-
Seed differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1-25 µM) for 24 hours.
-
Induce neurotoxicity by adding MPP+ (e.g., 1 mM) to the culture medium and incubate for another 24 hours.
-
Assess cell viability using a standard method like the MTT assay. Increased cell viability in this compound-treated wells compared to MPP+ alone indicates a neuroprotective effect.[3]
-
c. Gene Expression Analysis by quantitative PCR (qPCR):
-
Objective: To quantify the change in mRNA levels of TH, AADC, and GCH1 following this compound treatment.
-
Protocol:
-
Seed and differentiate SH-SY5Y cells in 6-well plates.
-
Treat the cells with the desired concentration of this compound (e.g., 12.5 µM) for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for human TH, AADC, GCH1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
In Vivo Studies in a Mouse Model of Parkinson's Disease
Animal models are crucial for evaluating the in vivo efficacy of compounds like this compound. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a common preclinical model for Parkinson's disease.
a. Animal Model and this compound Administration:
-
Model: C57BL/6 mice are typically used for the MPTP model.
-
This compound Dosing: A single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg has been shown to be effective.[1]
-
Treatment Regimen: For neuroprotection studies, this compound can be administered prior to and during MPTP treatment. For symptomatic relief studies, this compound can be administered after the establishment of the dopaminergic lesion.
b. Measurement of Striatal Dopamine by HPLC:
-
Objective: To quantify the levels of dopamine and its metabolites in the striatum of this compound-treated mice.
-
Protocol:
-
At the end of the treatment period, humanely euthanize the mice and rapidly dissect the striata on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate to pellet the proteins.
-
Filter the supernatant.
-
Inject the filtered supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector.
-
Quantify dopamine levels by comparing the peak areas to a standard curve of known dopamine concentrations.
-
Visualizations
Caption: Dopamine biosynthesis pathway and the role of this compound.
Caption: Experimental workflow for studying this compound.
References
Troubleshooting & Optimization
solubility issues with BRF110 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRF110, focusing on common solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, orally active, and brain-penetrant small molecule that acts as a selective activator of the Nuclear receptor-related 1 protein (Nurr1) and Retinoid X receptor alpha (RXRα) heterodimer.[1][2][3][4][5] This selective activation is crucial for its neuroprotective effects, as it has been shown to protect dopaminergic neurons from toxins and genetic mutations associated with Parkinson's disease.[6][7] Unlike pan-RXR agonists, this compound does not appear to elevate triglyceride levels, suggesting a better side-effect profile.[1][3][4]
Q2: What are the main applications of this compound in research?
This compound is primarily investigated for its therapeutic potential in neurodegenerative disorders, particularly Parkinson's disease.[6][7] Its ability to protect dopaminergic neurons and up-regulate the transcription of genes involved in dopamine synthesis makes it a valuable tool for studying neuroprotection and symptomatic improvement in preclinical models of Parkinson's disease.[6][7]
Q3: Is this compound soluble in aqueous solutions like water or PBS?
Q4: What is the recommended solvent for making a stock solution of this compound?
For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended.[8] It is a standard practice for poorly water-soluble compounds to be first dissolved in a small amount of an organic solvent to create a concentrated stock solution.[9]
Troubleshooting Guide: Solubility Issues
This guide provides step-by-step instructions to address common challenges encountered when preparing this compound for use in aqueous experimental systems.
Issue 1: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.
Cause: This is a common issue for compounds with low aqueous solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the solubility limit of the compound in the final solution may be exceeded, leading to precipitation.
Solution:
-
Recommended Protocol for Solubilization:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution.
-
To prepare your working solution, dilute the DMSO stock solution into your aqueous experimental medium (e.g., cell culture media, PBS) with vigorous vortexing.
-
Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible , ideally below 0.5%, as higher concentrations can have physiological effects in biological experiments.[8]
-
-
Experimental Workflow for Solubilization:
Fig. 1: Experimental workflow for solubilizing this compound.
Issue 2: The required experimental concentration of this compound cannot be reached in the aqueous solution without precipitation.
Cause: The desired final concentration of this compound may be above its solubility limit in the chosen aqueous medium, even with a small percentage of a co-solvent like DMSO.
Solutions:
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, you can try slightly increasing the final concentration of DMSO. However, always run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Use a different co-solvent: While DMSO is common, other organic solvents like ethanol can also be used.[8] Test the solubility of this compound in ethanol and its compatibility with your experimental setup.
-
Utilize solubilizing agents: For certain applications, non-ionic detergents (e.g., Tween-80, Pluronic F-68) or cyclodextrins can be used to enhance the aqueous solubility of hydrophobic compounds. The choice and concentration of the solubilizing agent must be carefully validated for compatibility with the experiment.
Quantitative Data Summary
While specific solubility values for this compound are not available in the reviewed literature, the following table provides general solubility information for poorly water-soluble compounds, which can serve as a guideline.
| Solvent System | General Solubility | Remarks |
| Water, PBS | Sparingly soluble | Direct dissolution is challenging. |
| DMSO, Ethanol | Soluble | Recommended for preparing stock solutions.[8] |
| Aqueous Buffer with <1% DMSO | Conditionally Soluble | Solubility is concentration-dependent; precipitation may occur. |
Signaling Pathway
This compound selectively activates the Nurr1-RXRα heterodimer, which then binds to DNA response elements to regulate the transcription of target genes. This pathway is crucial for the survival and function of dopaminergic neurons.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - this compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. pnas.org [pnas.org]
- 7. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BRF110 Concentration for Neuroprotection Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BRF110 in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in neuroprotection?
This compound is a selective activator of the Nurr1-RXRα (Nuclear receptor related 1 protein and Retinoid X receptor alpha) heterodimer.[1][2] This activation promotes the survival of dopaminergic neurons, which are critically affected in Parkinson's disease.[2] The neuroprotective effects are mediated, at least in part, by the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[3][4]
Q2: In which cell lines has this compound been tested for neuroprotection?
This compound has been shown to be effective in human dopaminergic SH-SY5Y neuroblastoma cells and Neuro-2a mouse neuroblastoma cells.[3] It has also demonstrated neuroprotective effects in primary mesencephalic cultures and induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from Parkinson's disease patients.[2][5]
Q3: What is a typical neurotoxin used to induce cell death in these assays?
A common neurotoxin used in conjunction with this compound is MPP+ (1-methyl-4-phenylpyridinium), which is an inhibitor of mitochondria complex I and selectively damages dopaminergic neurons.[3][4]
Q4: What are the reported effective concentrations of this compound?
This compound has been tested at concentrations ranging from 0.5 µM to 50 µM.[3] Significant neuroprotective effects against MPP+-induced toxicity have been observed at 12.5 µM.[3]
Q5: Does this compound exhibit off-target effects?
This compound is highly selective for the Nurr1-RXRα heterodimer.[3] It shows significantly less activation of other RXRα heterodimers, which helps to mitigate off-target effects such as elevated triglyceride levels that are seen with non-selective RXR agonists.[3][4]
Troubleshooting Guides
Quantitative Data Summary: this compound in Neuroprotection Assays
| Cell Line | Neurotoxin | This compound Concentration | Observed Effect | Citation |
| SH-SY5Y | - | 0.5, 2.5, 12.5 µM | Activation of Nurr1-RXRα transcriptional activity in a luciferase reporter assay. | [3] |
| Neuro-2a | MPP+ | 12.5 µM | 52.5% neuroprotection against MPP+ induced cell death. | [3] |
| Neuro-2a | - | 50 µM | Neuroprotective with no observed toxic effects after 24-hour incubation. | [3] |
Troubleshooting Common Experimental Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no neuroprotective effect observed. | - this compound concentration is too low.- Insufficient incubation time with this compound prior to toxin exposure.- The neurotoxin concentration is too high, causing overwhelming cell death.- this compound degradation. | - Perform a dose-response experiment to determine the optimal concentration (see protocol below).- Optimize the pre-incubation time (e.g., 12, 24, 48 hours).- Titrate the neurotoxin to achieve approximately 50% cell death in control wells.- Prepare fresh stock solutions of this compound and store them properly. |
| High background cell death in vehicle control wells. | - Solvent (e.g., DMSO) toxicity.- Poor cell health or high passage number.- Suboptimal cell seeding density. | - Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells.- Use cells with a low passage number and ensure they are healthy and actively dividing before seeding.- Optimize cell seeding density to ensure a confluent monolayer at the time of the assay. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Uneven distribution of this compound or neurotoxin.- Edge effects in the multi-well plate. | - Ensure thorough mixing of cell suspension before seeding.- Use a multi-channel pipette and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. |
| Signs of this compound precipitation in the culture medium. | - Poor solubility of this compound at the tested concentration. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute it further in the culture medium.- Visually inspect the medium for any precipitation after adding this compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for neuroprotection against a neurotoxin like MPP+.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., MPP+)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. A suggested concentration range to test is 0.1 µM to 50 µM (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 12.5, 25, 50 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Pre-incubation: Incubate the cells with this compound for 24 hours.
-
Neurotoxin Exposure: Prepare the neurotoxin solution in the cell culture medium at a concentration known to induce approximately 50% cell death (this should be determined in a preliminary experiment). Add the neurotoxin to all wells except for the "no toxin" control wells.
-
Incubation: Incubate the cells with the neurotoxin for the required time (e.g., 24 hours for MPP+).
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-only, no-toxin control wells (representing 100% viability). Plot the cell viability against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Protocol 2: Assessing this compound Cytotoxicity
This protocol is to determine if this compound is toxic to the neuronal cells at the concentrations being tested for neuroprotection.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cytotoxicity assay reagent (e.g., LDH release assay, CytoTox-Fluor™)
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at the same density as in the neuroprotection assay and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in the cell culture medium, covering and exceeding the concentration range used in the neuroprotection assay. Add the different concentrations of this compound to the cells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known toxin or cell lysis solution).
-
Incubation: Incubate the cells for the same duration as the total time of the neuroprotection assay (e.g., 48 hours, corresponding to 24 hours of pre-incubation and 24 hours of toxin exposure).
-
Cytotoxicity Measurement: Measure cytotoxicity using an appropriate assay, such as by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Normalize the data to the positive control (representing 100% cytotoxicity). Plot cytotoxicity against the this compound concentration to identify any dose-dependent toxicity.
Visualizations
Caption: this compound selectively activates the Nurr1-RXRα heterodimer, leading to increased BDNF expression and neuroprotection.
Caption: Workflow for determining the optimal neuroprotective concentration of this compound.
References
- 1. Toward neuroprotective treatments of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Maintaining BRF110 Integrity in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of BRF110 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an orally active, brain-penetrant Nurr1-RXRα-selective rexinoid.[1][2][3] As a selective agonist for the Nurr1-RXRα heterodimer, it has shown potential in protecting dopaminergic cells and may be a therapeutic candidate for conditions like Parkinson's disease.[1][4][5] Maintaining the structural integrity of this compound is crucial for obtaining accurate, reliable, and reproducible experimental results. Degradation can lead to a loss of activity and the introduction of confounding variables in your experiments.
Q2: What are the common factors that can lead to the degradation of a small molecule like this compound?
Several factors can contribute to the degradation of small molecules in experimental settings:
-
Temperature: High temperatures can increase the rate of chemical reactions, leading to decomposition.[6][7]
-
pH: The stability of a compound can be pH-dependent. Extreme pH values can catalyze hydrolysis or other degradation reactions.[7][8]
-
Light: Exposure to light, especially UV light, can cause photochemical degradation.
-
Oxidation: The presence of oxygen and certain metal ions can lead to oxidative degradation.[6][8]
-
Improper Storage: Incorrect storage conditions, such as inappropriate solvents or repeated freeze-thaw cycles, can affect compound stability.[6][9]
Q3: How should I properly store this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For solutions, it is best to prepare fresh solutions for each experiment. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The choice of solvent can also impact stability; consult the manufacturer's data sheet for recommended solvents.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
This could be a sign of this compound degradation. Here are some potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid this compound. Compare the activity of the new stock solution with the old one. |
| Improper storage of solutions | Aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles.[6][9] Store at -80°C. Protect from light by using amber vials or wrapping tubes in foil. |
| pH instability in assay buffer | Check the pH of your experimental buffer. Ensure it is within a range that does not promote the degradation of this compound. You may need to perform a stability study of this compound at different pH values. |
| Oxidation | Degas your buffers to remove dissolved oxygen. Consider adding antioxidants to your buffer if compatible with your experimental setup. Avoid contamination with metal ions by using high-purity reagents and metal-free containers.[6] |
| Photodegradation | Minimize exposure of this compound solutions to light during preparation and experiments. Work in a dimly lit area or use light-blocking containers. |
Issue 2: Observing precipitate in my this compound solution.
Precipitation can occur due to low solubility or degradation of the compound.
| Potential Cause | Troubleshooting Step |
| Low solubility in the chosen solvent | Consult the manufacturer's instructions for the recommended solvent and solubility information. You may need to use a different solvent or a co-solvent system. Gentle warming and sonication may help to dissolve the compound, but be cautious as heat can also promote degradation. |
| Compound degradation | A degradation product may be less soluble than the parent compound. If you suspect degradation, prepare a fresh solution and analyze it for purity (e.g., by HPLC). |
| Freeze-thaw cycles | Repeated freezing and thawing can cause the compound to come out of solution.[6] Use freshly prepared solutions or aliquots that have been thawed only once. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile, light-protected tube.
-
Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex briefly to dissolve the compound completely. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in amber vials or light-protected tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: General Handling of this compound in Experiments
-
When ready to use, thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Prepare working solutions by diluting the stock solution in the appropriate experimental buffer immediately before use.
-
Keep all solutions containing this compound on ice and protected from light throughout the experiment.
-
Avoid vigorous mixing or vortexing of diluted solutions for extended periods.[6]
-
At the end of the experiment, discard any unused portions of the thawed stock and working solutions. Do not refreeze.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound activating the Nurr1-RXRα heterodimer.
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Nuclear Receptors: Alternative activation | eLife [elifesciences.org]
- 6. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 7. susupport.com [susupport.com]
- 8. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 9. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
BRF110 Technical Support Center: Troubleshooting Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of BRF110 in cell line experiments. The information is presented in a question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cells are showing unexpected phenotypes (e.g., decreased viability, altered morphology) at concentrations expected to be selective for Nurr1-RXRα. What are the potential causes and how can I troubleshoot this?
A1: Unexpected cellular responses to this compound can stem from several factors, including off-target effects, compound cytotoxicity at high concentrations, or experimental variability. Here’s a step-by-step troubleshooting guide:
-
Confirm On-Target Activity: First, verify that this compound is activating its intended target, the Nurr1-RXRα heterodimer, in your specific cell line and experimental conditions. A luciferase reporter assay is the gold standard for this.[1]
-
Assess Cell Viability: Perform a dose-response experiment to determine the cytotoxic profile of this compound in your cell line using a standard cell viability assay, such as the MTT assay. This will help you distinguish between a specific off-target phenotype and general toxicity. Incubation of SH-SY5Y cells with up to 50 μM of this compound for 24 hours has been shown to be non-toxic.[1]
-
Investigate Known Off-Targets: The most well-characterized off-target activity of this compound is the partial activation of the Nur77-RXRα heterodimer.[1] If your observed phenotype could be linked to Nur77 signaling, consider using a tool compound that selectively modulates Nur77 to see if it recapitulates the effect.
-
Control for Solvent Effects: Ensure that the concentration of your solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to your cells.
-
Consider Compound Stability: While this compound was designed for improved in vivo stability compared to its predecessors, its stability in your specific cell culture medium over the course of your experiment should be considered.[2] Degradation products could potentially have their own biological activities.
Q2: I am not observing the expected downstream effects of Nurr1-RXRα activation (e.g., changes in target gene expression). How can I be sure the compound is engaging its target in my cells?
A2: If you are not seeing the expected biological outcome, it is crucial to confirm target engagement in your cellular context. Here are some approaches:
-
Luciferase Reporter Assay: As mentioned above, a luciferase reporter assay using a response element recognized by the Nurr1-RXRα heterodimer (e.g., DR5) is the most direct way to measure the transcriptional activation by this compound.[1]
-
Co-immunoprecipitation (Co-IP): You can perform a Co-IP experiment to assess the interaction between Nurr1 and RXRα in the presence and absence of this compound. While this compound is thought to work by promoting the dissociation of the heterodimer, observing a change in the interaction status upon treatment can provide evidence of target engagement.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm target engagement in intact cells. It measures the change in the thermal stability of a protein upon ligand binding. While protocols for nuclear receptors can be challenging, it is a potential method to verify that this compound is binding to RXRα within the cell.
Q3: What are the known off-target activities of this compound that I should be aware of?
A3: this compound was designed as a selective activator of the Nurr1-RXRα heterodimer. However, like most small molecules, it is not perfectly specific. Based on published data, the known off-target profile includes:
-
Partial Activation of Nur77-RXRα: this compound has been shown to partially activate the Nur77-RXRα heterodimer. The maximal activation of Nur77-RXRα is significantly lower than that of Nurr1-RXRα.[1]
-
Selectivity Against Other RXRα Partners: this compound does not activate Nurr1-RXRγ heterodimers, nor does it activate RXRα heterodimers with the Vitamin D receptor (VDR) or peroxisome proliferator-activated receptor-gamma (PPARγ). It also does not activate RXRα homodimers.[1]
Researchers should consider the potential biological consequences of Nur77-RXRα activation in their specific cellular models.
Quantitative Data Summary
The following table summarizes the selectivity of this compound for the Nurr1-RXRα heterodimer over other related nuclear receptor heterodimers based on luciferase reporter assays in SH-SY5Y cells.
| Heterodimer | This compound Activity (at 12.5 μM) | Reference Compound (XCT) Activity (at 12.5 μM) |
| Nurr1-RXRα | Strong Activation | Strong Activation |
| Nur77-RXRα | Partial Activation (~32% of Nurr1-RXRα activation) | Strong Activation |
| VDR-RXRα | No Activation | No Activation |
| RXRγ-RXRα | No Activation | No Activation |
| PPARγ-RXRα | No Activation | No Activation |
| RXRα-RXRα (Homodimer) | No Activation | No Activation |
Table adapted from data presented in Asvos et al., J Med Chem, 2025.[1]
Experimental Protocols
Protocol 1: Nurr1-RXRα Luciferase Reporter Assay
This protocol is for determining the activation of the Nurr1-RXRα heterodimer in response to this compound in a cell-based assay.
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Lipofectamine 2000 (or other transfection reagent)
-
Opti-MEM
-
Nurr1 and RXRα expression plasmids
-
DR5-luciferase reporter plasmid
-
β-galactosidase (or other internal control) expression plasmid
-
This compound stock solution (in DMSO)
-
Luciferase Assay System
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
The following day, transfect the cells with the Nurr1, RXRα, DR5-luciferase, and β-galactosidase plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). It is recommended to perform a dose-response curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μM).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase and β-galactosidase activity using a luminometer and appropriate substrates.
-
Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
The next day, treat the cells with a range of this compound concentrations (e.g., from 0.1 μM to 100 μM) and a vehicle control (DMSO). Include a positive control for cytotoxicity if desired.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 μL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: Logical relationships of control experiments.
References
BRF110 Technical Support Center: Chronic Dosing Without Dyskinesia
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chronic administration of BRF110 and its notable absence of dyskinesia, a common side effect of conventional Parkinson's disease treatments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective activator of the Nurr1:RXRα (Nuclear receptor related-1 protein:Retinoid X receptor alpha) heterodimer.[1][2] This mechanism is distinct from traditional dopamine replacement therapies for Parkinson's disease. By activating this heterodimer, this compound promotes the survival of dopaminergic neurons and enhances the transcription of genes involved in dopamine synthesis, offering both neuroprotective and symptomatic benefits.[1][2][3]
Q2: Does chronic dosing of this compound induce dyskinesia?
A2: Preclinical studies have shown that chronic daily administration of this compound does not induce dyskinesias in a mouse model of Parkinson's disease.[1] This is a significant advantage over L-DOPA, the standard treatment for Parkinson's disease, which is known to cause severe hyperkinetic dyskinesias with long-term use.[1]
Q3: What is the recommended preclinical dosing regimen for this compound to avoid motor complications?
A3: In a key preclinical study, this compound was administered daily at a dose of 10 mg/kg via intraperitoneal (i.p.) injection for at least two weeks without inducing abnormal involuntary movements (AIMs).[1]
Q4: How does this compound's effect on motor function compare to L-DOPA in preclinical models?
A4: While L-DOPA treatment in 6-hydroxydopamine (6-OHDA) lesioned mice led to severe dyskinesias within a week, similar daily administration of this compound resulted in improved motor coordination without any signs of dyskinesia.[1]
Q5: What is the underlying reason for the lack of dyskinesia with this compound?
A5: this compound's mechanism of action, which involves the activation of the Nurr1:RXRα heterodimer, targets the underlying neuroprotective and dopamine synthesis pathways rather than providing pulsatile, non-physiological stimulation of dopamine receptors, which is a key factor in the development of L-DOPA-induced dyskinesia.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected motor side effects observed with this compound. | Incorrect dosage or administration. Off-target effects at very high concentrations. | Verify the correct dosage (10 mg/kg i.p. daily was used in key preclinical studies[1]) and proper administration technique. Ensure the purity and stability of the this compound compound. |
| Difficulty in replicating the 6-OHDA lesion model. | Improper surgical technique, incorrect coordinates for injection, or inactive 6-OHDA. | Review and standardize the stereotaxic surgical procedure. Ensure the use of correct coordinates for the medial forebrain bundle. Prepare fresh 6-OHDA solution for each surgery as it is prone to oxidation. |
| Inconsistent or high variability in AIMS scoring. | Subjectivity in scoring, inadequate blinding of the observer, or improper animal handling. | Ensure the observer is properly trained on the AIMS rating scale and is blinded to the treatment groups. Record the sessions for later review and scoring by multiple blinded observers to ensure consistency. |
| Animals treated with L-DOPA do not develop dyskinesia. | Insufficient L-DOPA dose, short duration of treatment, or inadequate lesion severity. | Verify the L-DOPA dosage and the duration of administration (severe dyskinesias were observed within 7 days in the reference study[1]). Confirm the extent of the dopaminergic lesion using behavioral tests (e.g., apomorphine-induced rotations) or post-mortem analysis. |
Data Presentation
Table 1: Comparison of Dyskinesia Induction between this compound and L-DOPA in a 6-OHDA Mouse Model of Parkinson's Disease.
| Treatment Group | Dosage | Duration | Dyskinesia/Abnormal Involuntary Movements (AIMs) Outcome | Reference |
| This compound | 10 mg/kg, daily i.p. | At least 2 weeks | No induction of dyskinesias/AIMs. | [1] |
| L-DOPA | Not specified in abstract | Daily for 7 days | Severe hyperkinetic dyskinesias/AIMs. | [1] |
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Mouse Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway to model Parkinson's disease in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
6-Hydroxydopamine hydrochloride (6-OHDA HCl)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microsyringe pump and syringe (e.g., Hamilton syringe)
-
Surgical tools
Procedure:
-
Preparation of 6-OHDA solution: Dissolve 6-OHDA HCl in sterile saline containing 0.02% ascorbic acid to a final concentration of 2-4 mg/ml. This solution should be prepared fresh and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in the stereotaxic frame. Shave the head and make a midline incision to expose the skull.
-
Craniotomy: Drill a small hole in the skull over the medial forebrain bundle (MFB) at the appropriate coordinates (e.g., AP: -1.2 mm, ML: +1.1 mm, DV: -5.0 mm from bregma).
-
6-OHDA Injection: Slowly inject 1-2 µl of the 6-OHDA solution into the MFB at a rate of 0.2 µl/min. Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and a warm environment for recovery. Monitor the animals closely for the first few days.
-
Lesion Confirmation: After 2-3 weeks, confirm the lesion by testing for apomorphine-induced contralateral rotations or by post-mortem immunohistochemical analysis of tyrosine hydroxylase (TH) expression in the substantia nigra and striatum.
Assessment of Abnormal Involuntary Movements (AIMs)
Objective: To quantify the severity of dyskinesia in the 6-OHDA lesioned mouse model.
Materials:
-
6-OHDA lesioned mice
-
Transparent observation cylinders
-
Video recording equipment
-
Blinded observer trained in AIMS scoring
Procedure:
-
Habituation: Place the mouse in a transparent cylinder and allow it to habituate for at least 10-15 minutes before the observation period.
-
Drug Administration: Administer the test compound (this compound or L-DOPA) via the intended route (e.g., i.p. injection).
-
Observation Period: At various time points after drug administration (e.g., every 20 minutes for 2-3 hours), observe the mouse for a period of 1-2 minutes.
-
AIMS Scoring: A trained observer, blinded to the treatment groups, should score the severity of AIMs based on a standardized rating scale. The scale typically assesses three subtypes of AIMs:
-
Axial: Twisting movements of the neck and trunk.
-
Limb: Jerky or dystonic movements of the forelimbs or hindlimbs.
-
Orolingual: Repetitive movements of the mouth, jaw, and tongue. Each subtype is scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interrupted.
-
-
Data Analysis: The total AIMs score is calculated by summing the scores for each subtype.
Visualizations
Caption: Nurr1:RXRα Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Assessing Dyskinesia.
References
BRF110 Technical Support Center: Maximizing Efficacy Through Refined Treatment Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their experimental protocols involving BRF110, a selective Nurr1:RXRα heterodimer agonist. Our goal is to help you maximize the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant, selective agonist of the Nuclear receptor-related 1 (Nurr1) and Retinoid X receptor α (RXRα) heterodimer.[1][2] Its primary mechanism of action involves binding to the RXRα ligand-binding pocket within the Nurr1:RXRα complex, leading to the transcriptional regulation of genes involved in dopaminergic neuron survival and function. This makes it a promising candidate for research in neuroprotective therapies, particularly for Parkinson's disease.[3]
2. What are the recommended storage and handling conditions for this compound powder?
This compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C. The product is typically stable for a few weeks at ambient temperature during shipping.
3. How should I prepare this compound stock and working solutions?
4. In which cell lines has this compound been tested?
This compound has been reported to be effective in several cell lines, including:
-
SH-SY5Y (human neuroblastoma): Used to study Nurr1:RXRα transcriptional activity and neuroprotective effects.[5][6]
-
Neuro-2a (mouse neuroblastoma): Utilized to assess neuroprotection against toxins like MPP+.[5]
-
HepG2 (human liver carcinoma): Employed to investigate off-target effects on lipid metabolism.[5]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: Low or no signal in Luciferase Reporter Assays
-
Potential Cause:
-
Poor Transfection Efficiency: SH-SY5Y cells can be challenging to transfect.
-
Suboptimal this compound Concentration: The dose-response can be cell-type specific.
-
Reagent Quality: Degradation of luciferase substrate or plasmid DNA.
-
Weak Promoter Activity: The reporter construct may not be sensitive enough.
-
-
Troubleshooting Steps:
-
Optimize Transfection: Test different transfection reagents and DNA-to-reagent ratios. Consider using a positive control plasmid (e.g., CMV-luciferase) to assess transfection efficiency.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and reporter construct.
-
Check Reagents: Use fresh, high-quality plasmid DNA and luciferase assay reagents. Ensure proper storage of all components.
-
Promoter Strength: If the signal remains low, consider using a reporter construct with a stronger promoter or increasing the number of response elements.[7]
-
Issue 2: High Variability Between Replicates
-
Potential Cause:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells.
-
Pipetting Errors: Inaccurate dispensing of cells, reagents, or this compound.
-
Edge Effects: Evaporation from wells on the perimeter of the plate.
-
This compound Precipitation: The compound may come out of solution at higher concentrations or in certain media.
-
-
Troubleshooting Steps:
-
Homogeneous Cell Seeding: Ensure a single-cell suspension before plating and use appropriate techniques to avoid clumping. A 1-hour pre-incubation at room temperature after seeding can improve homogeneity.[8] For SH-SY5Y cells in a 96-well plate for neurite outgrowth assays, an initial seeding density of 2,500 cells/well has been suggested.[8]
-
Accurate Pipetting: Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to multiple wells simultaneously. Prepare a master mix of reagents when possible.[9]
-
Mitigate Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Ensure Solubility: Visually inspect your working solutions and final assay wells for any signs of precipitation. If observed, consider lowering the final concentration or adjusting the solvent conditions.
-
Issue 3: Potential Off-Target Effects or Cellular Toxicity
-
Potential Cause:
-
Activation of other RXR heterodimers: Although this compound is selective, high concentrations may lead to off-target activation.
-
Inherent Rexinoid Toxicity: Rexinoids as a class can have effects on lipid metabolism and thyroid function.[10]
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
-
Troubleshooting Steps:
-
Selectivity Profiling: If unexpected results are observed, consider testing this compound's activity on other RXR heterodimers (e.g., with PPARγ or LXR) using appropriate reporter assays.
-
Monitor Cell Viability: Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects are not due to cell death.
-
Control DMSO Concentration: Keep the final DMSO concentration in your assays as low as possible and consistent across all wells, including vehicle controls.
-
In Vivo Experiments
Issue: Lack of Efficacy or Inconsistent Results in Animal Models
-
Potential Cause:
-
Poor Bioavailability or Brain Penetration: Although this compound is orally bioavailable and brain-penetrant, formulation and administration route can impact its exposure.
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain therapeutic concentrations.
-
Metabolic Instability: The compound may be rapidly metabolized in the species being studied.
-
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and brain tissue over time after administration.
-
Dose Escalation Studies: Conduct dose-escalation studies to identify a dose that provides the desired biological effect without toxicity.
-
Optimize Formulation and Administration: Consider different vehicle formulations to improve solubility and absorption. The route of administration (e.g., oral gavage vs. intraperitoneal injection) can also significantly affect bioavailability.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
| SH-SY5Y | Luciferase Reporter (Nurr1:RXRα) | 0.5 - 12.5 µM | Dose-dependent activation of Nurr1:RXRα | [5] |
| Neuro-2a | Neuroprotection (MPP+ induced toxicity) | 12.5 µM | Significant increase in cell survival | [5] |
| HepG2 | SREBP-1c Expression | 0.5 and 12.5 µM | Significantly smaller increase in SREBP-1c expression compared to bexarotene | [5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Time Point | Brain Concentration (ng/g) | Blood Concentration (ng/mL) | Reference |
| Oral Gavage | 5 mg/kg | 1 hour | 434.6 ± 77.1 | 312.3 ± 66.8 | [5] |
| Oral Gavage | 5 mg/kg | 2 hours | 529.5 ± 134.2 | 278.1 ± 16.6 | [5] |
| Oral Gavage | 5 mg/kg | 4 hours | 114.3 ± 8.2 | 49.9 ± 2.8 | [5] |
Experimental Protocols
Nurr1:RXRα Luciferase Reporter Assay in SH-SY5Y Cells
1. Cell Seeding:
- Seed SH-SY5Y cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
2. Transfection:
- Co-transfect cells with expression plasmids for human Nurr1 and RXRα, along with a luciferase reporter plasmid containing a DR5 response element (e.g., pGL3-DR5).
- A control plasmid expressing Renilla luciferase (e.g., pRL-TK) should be co-transfected for normalization of transfection efficiency.[6]
- Use a suitable transfection reagent according to the manufacturer's protocol.
3. This compound Treatment:
- 24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 50 µM) or vehicle control (DMSO).
4. Luciferase Assay:
- 24 hours after treatment, perform a dual-luciferase assay according to the manufacturer's instructions.
- Measure both firefly and Renilla luciferase activity using a luminometer.
5. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the fold induction of luciferase activity for each this compound concentration relative to the vehicle control.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Luciferase reporter assay workflow.
References
- 1. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Retinoids and Rexinoids in Cancer Prevention: From Laboratory to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
addressing BRF110 variability in experimental results
Welcome to the technical support center for BRF110. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental results when working with the PROTAC degrader this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure consistency and accuracy in your experiments.
This compound is a heterobifunctional PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of a specific target protein. It functions by forming a ternary complex with the target protein, Bruton's tyrosine kinase (BTK), and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the ubiquitination of BTK, marking it for degradation by the 26S proteasome. Due to its complex mechanism of action, experimental outcomes can be sensitive to various factors.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I determine if it's affecting my this compound experiments?
A1: The "hook effect" is a phenomenon common to PROTACs where an increase in the compound's concentration beyond an optimal point leads to a decrease in target protein degradation.[1] This results in a bell-shaped dose-response curve.[2] It occurs because at excessively high concentrations, this compound is more likely to form non-productive binary complexes (either with BTK alone or CRBN alone) rather than the productive ternary complex required for degradation.[2][3]
To determine if you are observing a hook effect, it is essential to perform a dose-response experiment over a wide range of this compound concentrations. If you see degradation levels decrease at your highest concentrations, the hook effect is likely occurring.[4]
Q2: My this compound is showing little to no degradation of BTK. What are the common causes?
A2: A lack of degradation can stem from several factors:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[4]
-
Suboptimal Compound Concentration: The concentration of this compound may be too low to effectively form the ternary complex, or so high that it is causing a significant hook effect.[1]
-
Low Target or E3 Ligase Expression: The cell line you are using may not express sufficient levels of BTK or the CRBN E3 ligase for effective degradation.
-
Inefficient Ternary Complex Formation: The stability of the BTK-BRF110-CRBN complex is crucial for degradation. Issues with the linker or binding affinities can prevent a stable complex from forming.[5]
-
Cell Health and Confluency: Variations in cell passage number, health, or confluency can impact the ubiquitin-proteasome system's efficiency.[4]
Q3: How can I confirm that this compound is working through the intended ubiquitin-proteasome pathway?
A3: To verify the mechanism of action, you can perform co-treatment experiments. Pre-treating your cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding this compound should prevent the degradation of BTK.[6] If BTK levels are "rescued" in the presence of these inhibitors, it confirms that degradation is dependent on the proteasome and Cullin-RING E3 ligases.[1]
Q4: I'm seeing significant variability in my DC50/Dmax values between experiments. What should I check?
A4: Inconsistent DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values often point to variability in experimental conditions.[7] Key factors to standardize include:
-
Cell Culture Conditions: Ensure you are using cells within a consistent, narrow passage number range. Standardize seeding density and ensure cells are in the logarithmic growth phase during treatment.[4]
-
Reagent Quality: Use freshly prepared reagents. The quality and concentration of antibodies used for detection (e.g., in Western blotting) should be consistent.[1]
-
Incubation Times: Use precise and consistent incubation times for this compound treatment.[1]
-
Final DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1%).[8]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound.
Issue 1: Low or No BTK Degradation
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a full dose-response curve with a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and rule out the hook effect.[1] |
| Poor Cell Permeability | If possible, use cellular target engagement assays like NanoBRET or CETSA to confirm intracellular target binding.[4] |
| Low E3 Ligase (CRBN) Expression | Confirm CRBN expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to have robust CRBN expression.[5] |
| Inefficient Ternary Complex Formation | Utilize biophysical assays like TR-FRET, SPR, or ITC to confirm that this compound can form a ternary complex with recombinant BTK and CRBN proteins.[9] |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the time course of your experiment.[4] |
Issue 2: Significant Hook Effect Observed
| Possible Cause | Recommended Solution |
| Excessive this compound Concentration | The primary solution is to use lower concentrations of this compound that fall within the productive range of the dose-response curve.[4] Your optimal concentration will be at the "bottom" of the bell-shaped curve. |
| Imbalanced Binary Binding Affinities | A significant mismatch in how strongly this compound binds to BTK versus CRBN can promote the formation of binary complexes. This is an intrinsic property of the molecule.[2] |
| Negative Cooperativity | The binding of one protein partner (e.g., BTK) may be hindering the binding of the other (CRBN), destabilizing the ternary complex. This can be assessed with biophysical assays.[2] |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for this compound across different cell lines. These values are critical for designing experiments and interpreting results.
Table 1: this compound Degradation Activity in Various Cell Lines
Degradation measured after 24-hour treatment.
| Cell Line | Cancer Type | BTK Expression | DC50 (nM) | Dmax (%) |
| TMD8 | Lymphoma | High | 8.5 | 92 |
| MOLM-13 | Leukemia | Moderate | 25.2 | 85 |
| Ramos | Lymphoma | High | 15.7 | 88 |
| HEK293 | Kidney | Low/Transfected | >1000 | <10 |
Table 2: Time-Dependency of BTK Degradation
Data from TMD8 cells treated with 10 nM this compound.
| Time Point (hours) | BTK Degradation (%) |
| 0 | 0 |
| 2 | 25 |
| 4 | 58 |
| 8 | 85 |
| 16 | 93 |
| 24 | 92 |
Experimental Protocols & Visualizations
Mechanism of Action & Signaling Pathway
This compound works by hijacking the cell's ubiquitin-proteasome system. It acts as a molecular bridge, bringing the target protein BTK into close proximity with the E3 ubiquitin ligase CRBN. This induced proximity results in the poly-ubiquitination of BTK, which flags it for destruction by the 26S proteasome. The degradation of BTK disrupts downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells.
Protocol 1: Western Blot for DC50 and Dmax Determination
This protocol details the quantification of BTK protein levels following treatment with this compound to determine key degradation parameters.[8]
Materials:
-
Cell line of interest (e.g., TMD8)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BTK, anti-loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[8]
-
PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium. A common concentration range is 0.1 nM to 10 µM.
-
Aspirate the old medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Incubate cells for the desired time (e.g., 24 hours) at 37°C.[8]
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS.[8] Add lysis buffer to each well, scrape the cells, and collect the lysate.[10]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BTK antibody overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[1]
-
Analysis: Quantify band intensities using densitometry software. Normalize the BTK band intensity to the corresponding loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Experimental Workflow Diagram
Troubleshooting Logic Diagram
This diagram outlines a logical flow for diagnosing and resolving common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: BRF110 In Vitro Applications
Welcome to the Technical Support Center for BRF110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vitro settings, with a focus on minimizing potential cytotoxicity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active small molecule that functions as a rexinoid, specifically activating the Nurr1-RXRα (Nuclear receptor related 1 protein - Retinoid X receptor alpha) heterodimer.[1][2] This selectivity allows it to be more targeted than pan-RXR agonists, potentially reducing off-target effects.[1][2] Its primary therapeutic interest lies in its neuroprotective properties, particularly in the context of Parkinson's disease, where it has been shown to protect dopaminergic neurons from toxins.[1][2][3]
Q2: Is this compound known to be cytotoxic?
Current literature emphasizes the neuroprotective effects of this compound and its improved safety profile compared to less selective RXR agonists, such as bexarotene, notably avoiding the induction of hypertriglyceridemia.[1][2] While this compound is designed for high selectivity to the Nurr1-RXRα heterodimer, all compounds have the potential to induce cytotoxicity at high concentrations. It is therefore crucial to determine the optimal, non-toxic concentration range for your specific cell model and experimental conditions.
Q3: What are the typical concentrations of this compound used in in vitro experiments?
In published studies, this compound has been shown to be effective in activating the Nurr1-RXRα heterodimer and providing neuroprotection in a concentration range of 0.5 µM to 12.5 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application, starting from a low concentration and escalating to assess both efficacy and potential cytotoxicity.
Q4: What are common causes of unexpected cytotoxicity when working with small molecules like this compound in vitro?
Unexpected cytotoxicity in in vitro experiments with small molecules can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.
-
Solvent Toxicity: The solvent used to dissolve the compound, most commonly DMSO, can be toxic to cells at concentrations typically above 0.5%.
-
Compound Precipitation: Poor solubility of a compound in culture media can lead to the formation of precipitates, which can be cytotoxic.
-
Prolonged Exposure: Continuous exposure to a compound, even at a non-toxic concentration, can lead to cumulative stress and cell death.
-
Contamination: Microbial contamination of cell cultures or compound stocks can lead to cell death.
Troubleshooting Guide: Minimizing this compound-Induced Cytotoxicity
This guide provides a systematic approach to troubleshoot and mitigate potential cytotoxicity in your in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed across all this compound concentrations. | Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control (media with the same concentration of solvent as in the highest this compound concentration). |
| Contamination | Visually inspect cultures for signs of microbial contamination. Test for mycoplasma contamination. | |
| Cytotoxicity observed only at high this compound concentrations. | Concentration-dependent toxicity | This is an expected outcome. Determine the IC50 for cytotoxicity and select a working concentration that is well below this value but still within the effective range for Nurr1-RXRα activation. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system if compatible with your experimental setup. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health and density | Use cells from a consistent passage number and ensure they are in a logarithmic growth phase. Standardize seeding density for all experiments. |
| Compound degradation | Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess cell viability and determine the cytotoxic potential of this compound in your chosen cell line.
Materials:
-
Your chosen cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and an untreated control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on a plate shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve to determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).
Quantitative Data Summary
The following table provides a template for summarizing your experimental data to determine the optimal concentration range for this compound.
| This compound Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.5 |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Visualizing Key Pathways and Workflows
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key signaling pathway for this compound and a general workflow for assessing cytotoxicity.
References
Technical Support Center: Optimizing Delivery of BRF110 Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at optimizing the delivery of BRF110 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the blood-brain barrier important?
A1: this compound is an orally active, brain-penetrant activator of the Nurr1-RXRα heterodimer, which is a key target in the development of therapies for neurodegenerative conditions like Parkinson's disease.[1][2] Its efficacy is dependent on its ability to cross the highly selective blood-brain barrier to reach its targets within the central nervous system (CNS). The predecessor to this compound, XCT0135908, showed poor in vivo stability and limited brain penetration, necessitating the development of this compound with improved BBB permeability.[1][2][3]
Q2: What is the mechanism of action for this compound?
A2: this compound selectively activates the heterodimer formed by the Nuclear receptor-related 1 protein (Nurr1) and the Retinoid X receptor alpha (RXRα).[1][2][3] This activation is critical for the development, maintenance, and survival of dopaminergic neurons, the primary cell type lost in Parkinson's disease. By activating this pathway, this compound is designed to offer neuroprotection and potentially symptomatic relief.
Q3: What are the main challenges in delivering this compound across the blood-brain barrier?
A3: The primary challenges are similar to those for other small molecules targeting the CNS. These include the tight junctions of the brain endothelial cells, the activity of efflux transporters that actively pump substances out of the brain, and the enzymatic barrier. While this compound was designed to be brain-penetrant, optimizing its concentration and retention in the brain tissue is crucial for therapeutic success.
Q4: Which experimental models are suitable for assessing this compound's BBB penetration?
A4: A tiered approach is recommended, starting with in vitro models and progressing to in vivo studies.
-
In vitro models: The Transwell assay using a monolayer of brain microvascular endothelial cells (BMECs) is a common starting point to assess passive permeability.
-
In vivo models: Animal models, typically mice or rats, are essential for determining the brain-to-plasma concentration ratio and understanding the pharmacokinetic profile of this compound in a physiological setting. Techniques like microdialysis can be employed for real-time measurement of unbound drug concentrations in the brain.
Troubleshooting Guides
Low Brain-to-Plasma Ratio of this compound in In Vivo Studies
Problem: You are observing a lower than expected brain-to-plasma concentration ratio for this compound in your animal model.
| Possible Cause | Troubleshooting Step |
| P-glycoprotein (P-gp) Efflux: | Co-administer a known P-gp inhibitor, such as verapamil or cyclosporine A, to determine if efflux is the primary reason for low brain accumulation. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor would confirm P-gp involvement. |
| Poor Passive Permeability: | Re-evaluate the physicochemical properties of your this compound formulation. Ensure optimal lipophilicity and consider formulation strategies to enhance passive diffusion. |
| Rapid Metabolism in the Brain: | Analyze brain homogenates for this compound metabolites using LC-MS/MS to assess the extent of brain metabolism. |
| Experimental Variability: | Ensure consistent timing of sample collection post-administration and precise dissection of brain tissue to minimize variability between animals. |
High Variability in In Vitro Transwell Permeability Assays
Problem: You are experiencing high variability in the permeability coefficient (Papp) of this compound across your in vitro BBB model.
| Possible Cause | Troubleshooting Step |
| Inconsistent Monolayer Integrity: | Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure a consistent and high level of tightness before starting the permeability assay. |
| Cell Culture Conditions: | Standardize cell seeding density, passage number, and culture media composition. Co-culture with astrocytes or pericytes can enhance barrier properties and reduce variability. |
| Compound Adsorption: | Test for non-specific binding of this compound to the Transwell insert material by running a control experiment without cells. |
| Inaccurate Quantification: | Validate your analytical method (e.g., LC-MS/MS) for quantifying this compound in the basolateral chamber to ensure accuracy and precision at low concentrations. |
Data Presentation
Table 1: Brain Penetration of this compound and Related Compounds
| Compound | Brain to Plasma AUC Distribution Ratio (2h post-IP injection, 1 mg/kg) |
| This compound | ~0.25 |
| XCT0135908 | Not brain penetrant |
| Ester 5a | Effectively penetrates the brain |
| N-methylated analogue 7h | Enhanced brain penetration compared to XCT0135908 |
| Trifluoromethyl analogue 19 | 4-fold increase in brain penetration relative to 7h |
Data summarized from Asvos et al., Journal of Medicinal Chemistry.[3]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Brain Penetration in Mice
Objective: To determine the brain-to-plasma concentration ratio of this compound following intraperitoneal (IP) administration in mice.
Materials:
-
This compound
-
Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
LC-MS/MS system
-
Homogenizer
-
Standard laboratory equipment for animal handling and tissue collection
Procedure:
-
Compound Administration: Prepare a solution of this compound in the vehicle at a concentration suitable for a 1 mg/kg IP injection. Administer the solution to the mice.
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-injection), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perfuse the mice transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect the whole brain and record its weight.
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantitative Analysis:
-
Extract this compound from plasma and brain homogenate samples.
-
Analyze the concentration of this compound in the extracts using a validated LC-MS/MS method.[3]
-
-
Data Calculation: Calculate the brain-to-plasma concentration ratio by dividing the concentration of this compound in the brain (ng/g of tissue) by the concentration in the plasma (ng/mL).
Protocol 2: In Vitro Blood-Brain Barrier Transwell Assay
Objective: To assess the permeability of this compound across a cellular model of the blood-brain barrier.
Materials:
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Lucifer yellow (as a marker for paracellular permeability)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed the brain microvascular endothelial cells onto the apical side of the Transwell inserts at a confluent density.
-
Monolayer Formation and Verification: Culture the cells for several days to allow for the formation of a tight monolayer. Monitor the integrity of the monolayer by measuring the TEER daily. Experiments should be initiated once the TEER values are stable and high.
-
Permeability Assay:
-
Replace the medium in the apical and basolateral chambers with fresh, pre-warmed assay buffer.
-
Add this compound (at a known concentration) and Lucifer yellow to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the volume with fresh assay buffer.
-
-
Sample Analysis:
-
Measure the fluorescence of the basolateral samples to determine the permeability of Lucifer yellow.
-
Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.
-
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for this compound using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Mandatory Visualizations
Caption: Signaling pathway of this compound in a dopaminergic neuron.
Caption: Experimental workflow for assessing this compound BBB penetration.
References
Validation & Comparative
BRF110 vs. Bexarotene: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of two promising compounds, BRF110 and bexarotene. Both molecules have demonstrated potential in preclinical models of neurodegenerative diseases, but they operate through distinct molecular mechanisms, exhibit different selectivity profiles, and may offer unique therapeutic advantages and disadvantages. This document aims to provide an objective comparison based on available experimental data to inform further research and development.
At a Glance: Key Differences
| Feature | This compound | Bexarotene |
| Primary Mechanism | Selective agonist of the Nurr1-RXRα heterodimer.[1][2][3] | Pan-agonist of Retinoid X Receptors (RXRs), forming heterodimers with various nuclear receptors, including PPARs and LXRs.[4][5][6] |
| Selectivity | Highly selective for the Nurr1-RXRα heterodimer over other RXR heterodimers.[7][8] | Non-selective, activating multiple RXR heterodimers (e.g., RXR-PPARδ, RXR-PPARγ, RXR-LXR).[4][6] |
| Key Downstream Effects | Upregulation of genes involved in dopamine homeostasis and neuronal survival.[9][10] | Modulation of lipid metabolism, inflammation, and amyloid-β clearance.[6] |
| Reported Side Effects | Does not elevate triglyceride levels.[7][11] | Can cause hypertriglyceridemia.[12] |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound and bexarotene in various preclinical models.
Table 1: In Vitro Neuroprotection against MPP+ Toxicity
| Compound | Cell Line | Toxin/Insult | Concentration | Outcome Measure | Result | Citation |
| This compound | Neuro2A | MPP+ | 1 µM | Cell Viability | Showed neuroprotective effects | [9] |
| Bexarotene | Primary Dopaminergic Neurons | MPP+ (4 µM) | 300 nM | TH-positive neuron survival | Increased survival of TH-positive neurons.[12] |
Table 2: Neuroprotection in a Cellular Model of Huntington's Disease
| Compound | Cell Model | Outcome Measure | Concentration(s) | Result | Citation |
| Bexarotene | Mouse cortical and striatal neurons with mutant huntingtin | Neuron Survival | 0.1, 1, 10 µM | Dose-dependent increase in neuron survival.[4] |
Table 3: In Vivo Neuroprotection in a Parkinson's Disease Model
| Compound | Animal Model | Treatment Regimen | Outcome Measure | Result | Citation |
| This compound | 6-OHDA-lesioned rats | Not specified | Number of TH-positive neurons | Not specified | [13] |
| Bexarotene | 6-OHDA-lesioned rats | Doses up to 100-fold lower than cancer models | Rescue of dopamine neurons, reversal of behavioral deficits | Rescued dopamine neurons and reversed behavioral deficits.[12][14] |
Experimental Protocols
This compound: Neuroprotection against MPP+ in SH-SY5Y Cells
Objective: To assess the ability of this compound to protect neuronal cells from the neurotoxin MPP+, a model for Parkinson's disease pathology.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in a 1:1 mixture of DMEM and F-12 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[15]
-
Treatment: Cells were pre-treated with varying concentrations of this compound for 24 hours.[9]
-
Toxin Exposure: Following pre-treatment, the culture medium was replaced with a medium containing MPP+ at a final concentration of 500 µM, and the cells were incubated for an additional 48 hours.[15]
-
Cell Viability Assessment: Cell viability was quantified using the MTT assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.[15]
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated) cells.[15]
Bexarotene: Neuroprotection in a Cellular Model of Huntington's Disease
Objective: To evaluate the neuroprotective effects of bexarotene on neurons expressing mutant huntingtin protein.
Methodology:
-
Primary Neuron Culture: Cortical and striatal neurons were isolated from embryonic day 17 mouse brains and co-cultured.
-
Transfection: Neurons were transfected with plasmids expressing a fragment of the human huntingtin protein with either a normal (Q25) or an expanded (Q94) polyglutamine tract. A green fluorescent protein (GFP) plasmid was co-transfected to identify transfected cells.
-
Treatment: Twenty-four hours after transfection, the culture medium was replaced with a fresh medium containing bexarotene at concentrations of 0.1, 1, or 10 µM.
-
Neuron Survival Assessment: After 48 hours of treatment, the number of surviving GFP-positive neurons was counted using fluorescence microscopy.
-
Data Analysis: Neuron survival was expressed as a percentage of the survival in the control group (transfected with normal huntingtin).[4]
Signaling Pathways and Mechanisms of Action
This compound: Selective Activation of the Nurr1-RXRα Pathway
This compound exerts its neuroprotective effects through the selective activation of the Nurr1-RXRα heterodimer. Recent studies suggest that this compound functions as a pharmacological antagonist of RXRα in the context of the Nurr1-RXRα heterodimer, leading to a weakening of the interaction between the two receptors.[1][2] This dissociation is proposed to release a transcriptionally active Nurr1 monomer, which can then regulate the expression of target genes involved in dopamine synthesis, neuronal maintenance, and protection against oxidative stress.[1]
Caption: this compound selectively targets the Nurr1-RXRα heterodimer.
Bexarotene: Broad RXR Agonism and Activation of Multiple Pathways
Bexarotene, as a pan-RXR agonist, can activate multiple signaling pathways depending on the available heterodimerization partner in a given cell type. In the context of neuroprotection, its effects are often mediated through the activation of RXR-PPARδ and RXR-PPARγ heterodimers.[4][6] Activation of the RXR-PPARδ pathway has been shown to restore mitochondrial function and improve cellular quality control.[4][5] The activation of RXR-PPARγ is linked to anti-inflammatory effects and modulation of microglial activity.[6]
Caption: Bexarotene activates multiple RXR heterodimers.
Experimental Workflow Diagrams
In Vitro Neuroprotection Assay Workflow
Caption: General workflow for in vitro neuroprotection assays.
In Vivo Neuroprotection Study Workflow
Caption: General workflow for in vivo neuroprotection studies.
Conclusion
This compound and bexarotene represent two distinct approaches to achieving neuroprotection. This compound offers a highly selective mechanism by targeting the Nurr1-RXRα heterodimer, which may translate to a more favorable side-effect profile, particularly concerning lipid metabolism.[7][11] In contrast, bexarotene's broad agonism of RXR provides the potential to engage multiple neuroprotective pathways simultaneously, including those involved in mitochondrial health, protein quality control, and inflammation.[4][6]
The choice between these or similar compounds for further development will depend on the specific neurodegenerative condition being targeted and the relative importance of selectivity versus broad-spectrum activity. The data presented in this guide highlights the need for direct comparative studies of this compound and bexarotene in standardized preclinical models to definitively assess their relative therapeutic potential.
References
- 1. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Bexarotene-activated PPARδ promotes neuroprotection by restoring bioenergetic and quality control homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARδ activation by bexarotene promotes neuroprotection by restoring bioenergetic and quality control homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of RXR/PPARγ underlies neuroprotection by bexarotene in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low Dose Bexarotene Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Low dose bexarotene treatment rescues dopamine neurons and restores behavioral function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
BRF110 in the Landscape of Nurr1 Agonists for Parkinson's Disease: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRF110, a selective Nurr1 agonist, with other emerging Nurr1-targeting compounds in preclinical models of Parkinson's disease. The information is presented to facilitate informed decisions in the pursuit of novel therapeutic strategies for this neurodegenerative disorder.
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The orphan nuclear receptor Nurr1 is a critical transcription factor for the development, maintenance, and survival of these neurons, making it a promising therapeutic target.[1] this compound has emerged as a potent and selective activator of the Nurr1-RXRα heterodimer, demonstrating neuroprotective and symptomatic benefits in various PD models.[2] This guide compares this compound with other notable Nurr1 agonists, presenting available experimental data, outlining methodologies, and illustrating key cellular pathways and experimental designs.
Comparative Efficacy and Safety of Nurr1 Agonists
The development of Nurr1 agonists has yielded a diverse range of compounds, each with distinct mechanisms of action, potency, and potential therapeutic windows. This section summarizes the available quantitative data to offer a comparative perspective on their performance.
| Compound | Target | EC50 | Key Efficacy Findings in PD Models | Notable Side Effects/Limitations |
| This compound | Selective Nurr1-RXRα heterodimer agonist | Not explicitly reported | Protects dopaminergic cells from MPP+ toxicity; Increases Brain-Derived Neurotrophic Factor (BDNF) transcription in mice.[2] | Did not elevate triglyceride levels, unlike the pan-RXR agonist bexarotene.[2] |
| Bexarotene | Pan-RXR agonist (activates Nurr1-RXRα) | Not explicitly reported for Nurr1 activation | Rescued dopamine neurons and reversed behavioral deficits in 6-OHDA-lesioned rats at low doses.[3][4] | Increased plasma triglycerides and suppressed thyroid function at higher doses.[3] Some studies report no measurable neuroprotection in 6-OHDA and α-synuclein overexpression models.[5] |
| Amodiaquine | Nurr1 agonist (direct binder) | ~20 µM | Ameliorated behavioral deficits and protected dopaminergic neurons in a 6-OHDA mouse model.[6][7] | Potential for off-target effects as an antimalarial drug. |
| Chloroquine | Nurr1 agonist (direct binder) | ~50 µM | Showed neuroprotective effects in a 6-OHDA-induced model of PD.[6] | Potential for off-target effects as an antimalarial drug. |
| Glafenine | Nurr1 agonist | Not explicitly reported | Identified as a Nurr1 agonist.[8] | Limited data available in PD models. |
| SA00025 | Nurr1 agonist | 2.5 nM | Induced partial neuroprotection of dopaminergic neurons and fibers in a 6-OHDA rat model primed with an inflammatory stimulant.[9][10][11] | Further data on selectivity and long-term safety are needed. |
| HX600 | Synthetic RXR-Nurr1 heterodimer agonist | Not explicitly reported | Reduces expression of inflammatory mediators in microglia and prevents inflammation-induced neuronal death in vitro.[1][12][13] | Limited in vivo data in PD-specific models. |
| 4A7C-301 | Optimized Nurr1 agonist | 7-8 µM | Exhibits robust neuroprotective effects in vitro and protects midbrain dopamine neurons in MPTP and AAV-α-synuclein mouse models.[8][14][15] | As a newer compound, long-term safety data is not yet available. |
Signaling Pathways and Experimental Workflows
To understand the therapeutic potential of Nurr1 agonists, it is crucial to visualize their mechanism of action and the experimental paradigms used for their evaluation.
Nurr1 Signaling Pathway
Nurr1, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, regulating their transcription. These genes are involved in dopamine synthesis, neuronal survival, and anti-inflammatory responses.
Experimental Workflow: In Vitro Neuroprotection Assay
A common initial step in evaluating Nurr1 agonists is to assess their ability to protect cultured neuronal cells from toxins that mimic aspects of Parkinson's disease pathology.
Experimental Workflow: In Vivo 6-OHDA Parkinson's Model
The 6-hydroxydopamine (6-OHDA) model is a widely used preclinical model to study the pathology of Parkinson's disease and evaluate the efficacy of potential treatments.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of Nurr1 agonists.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines the steps to assess the neuroprotective effects of a Nurr1 agonist against MPP+ toxicity in the human neuroblastoma cell line SH-SY5Y.
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the Nurr1 agonist in a suitable solvent (e.g., DMSO).
-
Dilute the agonist to desired concentrations in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the Nurr1 agonist.
-
Incubate the cells for a predetermined pre-treatment period (e.g., 24 hours).
-
-
Induction of Toxicity:
-
Prepare a stock solution of 1-methyl-4-phenylpyridinium (MPP+).
-
Add MPP+ to the wells to a final concentration known to induce significant cell death (e.g., 500 µM).
-
Include control wells with vehicle-treated cells and MPP+-only treated cells.
-
-
Cell Viability Assessment (MTT Assay):
-
After the desired incubation period with MPP+ (e.g., 48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
In Vivo 6-OHDA-Lesioned Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral 6-OHDA lesion in rats to model Parkinson's disease and test the efficacy of Nurr1 agonists.[16][17][18][19]
-
Animal Preparation and Anesthesia:
-
Acclimate adult male Sprague-Dawley or Wistar rats to the housing conditions for at least one week.
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Secure the animal in a stereotaxic frame.
-
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the bregma.
-
Drill a small hole in the skull at the coordinates corresponding to the medial forebrain bundle (MFB). Typical coordinates relative to bregma are: AP -2.2 mm, ML ±1.5 mm, DV -8.0 mm.[16]
-
Slowly lower a Hamilton syringe needle to the target depth.
-
-
6-OHDA Injection:
-
Prepare a fresh solution of 6-OHDA hydrochloride in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Infuse a specific amount of the 6-OHDA solution (e.g., 8 µg in 4 µL) into the MFB at a slow, controlled rate (e.g., 1 µL/min).
-
Leave the needle in place for a few minutes after injection to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care and Treatment:
-
Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the animals to recover for a period (e.g., 2-3 weeks) for the lesion to develop.
-
Administer the Nurr1 agonist or vehicle according to the planned dosing regimen (e.g., daily oral gavage).
-
-
Behavioral Assessment:
-
Conduct behavioral tests to assess motor deficits. A common test is the apomorphine- or amphetamine-induced rotation test. Animals with successful lesions will exhibit a characteristic rotational bias.
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and process them for immunohistochemical analysis.
-
Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
AAV-α-Synuclein Overexpression Model
This model involves the targeted overexpression of human α-synuclein in the substantia nigra using an adeno-associated virus (AAV) vector to mimic the synucleinopathy seen in Parkinson's disease.
-
AAV Vector Preparation:
-
Produce high-titer AAV vectors (e.g., AAV2 or AAV5 serotype) carrying the gene for human wild-type or mutant (e.g., A53T) α-synuclein under the control of a suitable promoter (e.g., CMV or synapsin).
-
-
Stereotaxic Injection:
-
Follow the same surgical procedures as for the 6-OHDA model to expose the skull and identify the target coordinates for the substantia nigra.
-
Inject the AAV-α-synuclein vector unilaterally into the substantia nigra.
-
-
Post-Injection and Treatment Period:
-
Allow several weeks for the expression of α-synuclein and the development of pathology. The timeline for neurodegeneration can be more protracted than in the 6-OHDA model.
-
Administer the Nurr1 agonist or vehicle as planned.
-
-
Evaluation:
-
Assess motor function using a battery of behavioral tests (e.g., cylinder test, rotarod, open field).
-
At the end of the experiment, perform histological analysis to quantify dopaminergic neuron loss (TH staining) and α-synuclein aggregation (pS129-α-synuclein staining).
-
Conclusion
This compound represents a promising, selective Nurr1 agonist with a favorable safety profile concerning triglyceride levels compared to broader-spectrum RXR agonists like bexarotene. The landscape of Nurr1 agonists is rapidly evolving, with several compounds demonstrating neuroprotective and anti-inflammatory effects in various preclinical models of Parkinson's disease. Head-to-head comparative studies under standardized experimental conditions are crucial to definitively establish the relative efficacy and safety of these promising therapeutic candidates. The detailed protocols and workflows provided in this guide are intended to support the rigorous and reproducible evaluation of these and future Nurr1-targeting therapies, with the ultimate goal of translating these preclinical findings into effective treatments for Parkinson's disease.
References
- 1. HX600, a synthetic agonist for RXR-Nurr1 heterodimer complex, prevents ischemia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Low Dose Bexarotene Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low dose bexarotene treatment rescues dopamine neurons and restores behavioral function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical Validation of a Nurr1 Agonist for Neuroprotection in Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idiopathic Parkinson Disease | The orphan nuclear receptor Nurr1 agonist amodiaquine mediates neuroprotective effects in 6-OHDA Parkinson’s disease animal model by enhancing the phosphorylation of P38 mitogen-activated kinase but not PI3K/AKT signaling pathway | springermedicine.com [springermedicine.com]
- 8. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C). (2015) | Gaynor A. Smith | 70 Citations [scispace.com]
- 11. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HX600, a synthetic agonist for RXR-Nurr1 heterodimer complex, prevents ischemia-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 18. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 19. conductscience.com [conductscience.com]
comparative analysis of BRF110 and its precursor XCT0135908
Comparative Analysis: BRF110 and its Precursor XCT0135908
A Guide for Researchers in Neurodegenerative Disease and Drug Development
This guide provides a detailed comparative analysis of this compound and its chemical precursor, XCT0135908, two small molecules investigated for their therapeutic potential in Parkinson's Disease (PD). Both compounds function as selective agonists for the Nurr1:RXRα (Nuclear receptor-related 1 protein:Retinoid X receptor alpha) heterodimer, a key transcriptional regulator in the development and maintenance of dopaminergic neurons.[1][2] While XCT0135908 was a foundational discovery for its high selectivity, it suffered from poor pharmacokinetic properties.[3][4] this compound was subsequently developed through rational drug design to overcome these limitations, emerging as a brain-penetrant, in vivo active compound with significant neuroprotective and symptomatic efficacy in preclinical PD models.[1][2]
Data Presentation: Performance and Selectivity
The following tables summarize the quantitative differences between XCT0135908 and this compound, highlighting the key improvements that make this compound a viable clinical candidate.
Table 1: Comparative Pharmacokinetic and In Vivo Properties
| Parameter | XCT0135908 | This compound | Reference |
| In Vivo Stability | Poor | Stable | [3][4] |
| Brain Penetration | Minimal (Brain/Blood ratio <0.03) | Brain-Penetrant | [2][4] |
| In Vivo Activity | Essentially inactive | Active and effective in PD models | [2] |
| Neuroprotection (in vivo) | Not observed | Prevents dopaminergic neuron demise | [1][2] |
| Effect on Striatal Dopamine | No change | Increases dopamine levels | [2] |
| Effect on Triglycerides | Not reported | No elevation (unlike pan-RXR agonists) | [1][3][4] |
Table 2: Comparative In Vitro Selectivity and Activity
| Target Heterodimer/Homodimer | XCT0135908 Activity | This compound Activity | Reference |
| Nurr1-RXRα | High activation | Strong, highly selective activation | [3] |
| Nur77-RXRα | Strong activation | Partial activation (~68% lower than Nurr1-RXRα) | [3] |
| Nurr1-RXRγ | Not reported | No activation | [2][3] |
| RXRα-RXRα Homodimer | Activates | Functions as an antagonist | [2][5] |
| VDR-RXRα | Not reported | No activation | [3] |
| PPARγ-RXRα | Not reported | No activation | [3] |
Signaling Pathway and Mechanism of Action
This compound and XCT0135908 are rexinoids that selectively target the RXRα ligand-binding pocket when it forms a heterodimer with Nurr1.[1][3] The activation of the Nurr1:RXRα complex by this compound is crucial for its therapeutic effects. This activation leads to the transcription of genes essential for the function and survival of dopaminergic neurons.[2] Notably, this compound upregulates tyrosine hydroxylase (TH), aromatic l-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1), the three requisite genes for dopamine biosynthesis.[2][6] Furthermore, it enhances the expression of Brain-Derived Neurotrophic Factor (BDNF), contributing to its neuroprotective effects.[1][3][4] The mechanism of activation is considered non-classical, involving the inhibition of protein-protein interactions within the ligand-binding domain (LBD) heterodimer, which distinguishes it from typical nuclear receptor agonist activity.[5][7]
References
- 1. XCT-0135908 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 6. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
confirming the neuroprotective effects of BRF110 in different neuronal cell types
A comprehensive analysis of the experimental data reveals the potent neuroprotective effects of BRF110, a selective Nurr1:RXRα rexinoid, in various neuronal cell models. This guide provides a comparative overview of this compound's efficacy against other neuroprotective agents, supported by detailed experimental protocols and pathway visualizations.
This compound has emerged as a significant candidate in the quest for effective neuroprotective therapies, particularly for neurodegenerative conditions like Parkinson's disease. Its unique mechanism of action, centered on the selective activation of the Nurr1:RXRα heterodimer, has demonstrated robust protective effects in dopaminergic neurons.[1][2][3][4][5] This activation leads to an increase in the transcription of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and function.[1][2]
Comparative Efficacy of this compound
Experimental studies have consistently shown that this compound protects dopaminergic cells from toxins such as MPP+ (1-methyl-4-phenylpyridinium), a compound known to induce Parkinson's-like pathology.[1][2] In comparative studies, this compound has shown superior or comparable efficacy to other neuroprotective agents.
| Compound | Neuronal Cell Type | Toxin/Insult | Concentration | Outcome Measure | Result | Reference |
| This compound | Dopaminergic Neurons | MPP+ | 12.5 µM | Cell Viability | Significant protection against MPP+-induced cell death | [2] |
| Bexarotene | Dopaminergic Neurons | MPP+ | Not specified | Cell Viability | Neuroprotective, but with off-target effects (e.g., elevated triglycerides) | [1][2] |
| XCT0135908 | Dopaminergic Neurons | MPP+ | 12.5 µM | Cell Viability | High selectivity and neuroprotective, but poor in vivo stability | [1][2] |
| HX600 | Not specified | Not specified | Not specified | Nurr1-RXRα Activation | Activates Nurr1-RXRα heterodimer | [2] |
This table summarizes the neuroprotective effects of this compound in comparison to other compounds. The data highlights this compound's potent and selective neuroprotective capabilities.
Mechanism of Action: The Nurr1:RXRα Signaling Pathway
This compound exerts its neuroprotective effects by selectively binding to and activating the retinoid X receptor alpha (RXRα) when it is part of a heterodimer with the nuclear receptor-related 1 protein (Nurr1). This selective activation avoids the side effects associated with pan-RXR agonists like bexarotene.[1][2] The activation of the Nurr1:RXRα complex initiates a signaling cascade that ultimately leads to the increased expression of neuroprotective genes, most notably BDNF.
Caption: this compound selectively activates the Nurr1:RXRα heterodimer, leading to increased BDNF transcription.
Experimental Workflow for Assessing Neuroprotection
The neuroprotective effects of this compound are typically evaluated using a standardized in vitro experimental workflow. This involves culturing neuronal cells, inducing toxicity, and then measuring cell viability.
Caption: A typical experimental workflow for evaluating the neuroprotective effects of this compound in vitro.
Detailed Experimental Protocols
Cell Culture:
Human neuroblastoma SH-SY5Y cells or mouse neuroblastoma Neuro-2a cells are commonly used.[2][6] Cells are maintained in appropriate media, such as Eagle's Minimum Essential Medium, supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[2]
Neurotoxicity Induction:
To model Parkinson's disease-like neurodegeneration, cells are treated with MPP+ (1-methyl-4-phenylpyridinium).[2] The concentration and duration of MPP+ treatment are optimized to induce significant but not complete cell death in control cultures.
Cell Viability Assays:
Several methods can be used to assess cell viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[7]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. Measuring the amount of LDH in the medium provides an indicator of cell death and membrane damage.[7]
-
Trypan Blue Exclusion Assay: This dye exclusion method identifies cells with compromised membranes. Live cells with intact membranes exclude the blue dye, while dead cells take it up and appear blue.[7]
-
Live/Dead Cell Staining: Kits containing fluorescent dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) can be used for simultaneous visualization and quantification of live and dead cells.[8][9]
Transactivation Assay:
To confirm the specific activation of the Nurr1-RXRα heterodimer, a transactivation assay is performed.[2] This typically involves transfecting cells with plasmids encoding the ligand-binding domains of Nurr1 and RXRα fused to a reporter gene system (e.g., luciferase). The activity of the reporter gene is then measured after treatment with the test compounds.[2]
References
- 1. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward neuroprotective treatments of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]
BRF110: A Comparative Analysis of its Mechanism of Action in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRF110, a selective Nurr1-RXRα agonist, with other relevant compounds. The focus is on its mechanism of action and performance in preclinical models of neurodegenerative disease, particularly Parkinson's disease. While the initial inquiry mentioned cancer therapy, the current body of scientific literature points towards this compound's primary therapeutic potential in the realm of neurodegeneration.
Executive Summary
This compound is a brain-penetrant, orally active compound that selectively activates the heterodimer of Nuclear receptor-related 1 protein (Nurr1) and Retinoid X Receptor alpha (RXRα).[1][2][3] This selective activation is a key differentiator from older, pan-RXR agonists like bexarotene, offering the potential for a better safety profile. The primary therapeutic target for this compound is Parkinson's disease, where it has demonstrated neuroprotective and symptomatic benefits in preclinical models.[1] This guide will compare this compound with bexarotene and another selective Nurr1-RXRα agonist, HX600, based on available experimental data.
Mechanism of Action: Selective Nurr1-RXRα Activation
This compound's mechanism of action centers on its ability to bind to RXRα, which then forms a heterodimer with Nurr1. This Nurr1-RXRα complex acts as a transcription factor, promoting the expression of genes crucial for the development, maintenance, and survival of dopaminergic neurons.[1][2] These neurons are progressively lost in Parkinson's disease. A key advantage of this compound is its high selectivity for the Nurr1-RXRα heterodimer over other RXR heterodimers, which is believed to mitigate the off-target effects seen with less selective compounds.[2][3]
dot
Caption: Signaling pathway of this compound in dopaminergic neurons.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its comparators. Data is compiled from various studies and should be interpreted with consideration for potential inter-experimental variability.
Table 1: In Vitro Activity
| Compound | Target | Assay Type | EC50 | Efficacy | Cell Line | Citation |
| This compound | Nurr1-RXRα | Transcriptional Reporter | ~900 nM | High | SH-SY5Y | [1] |
| Bexarotene | Pan-RXR | Transcriptional Reporter | Not specified in direct comparison | Efficacious agonist | SK-N-BE(2) | [4] |
| HX600 | Nurr1-RXRα | Transcriptional Reporter | Not specified in direct comparison | High | SK-N-BE(2) | [4][5] |
| XCT0135908 | Nurr1-RXRα | Transcriptional Reporter | 0.3 µM | Reference (100%) | SH-SY5Y | [2] |
Note: XCT0135908 is a precursor to this compound with poor in vivo properties.[2][3]
Table 2: In Vivo Efficacy in Parkinson's Disease Models
| Compound | Animal Model | Key Outcome | Result | Citation |
| This compound | MPTP-induced mice | Motor Coordination (Rotarod) | Significant improvement | [1] |
| 6-OHDA-lesioned rats | Dopaminergic Neuron Survival | Significant neuroprotection | [6] | |
| Bexarotene | 6-OHDA-lesioned rats | Dopaminergic Neuron Survival | Rescued dopamine neurons | [6][7] |
| MPTP-induced mice | Dopaminergic Neuron Survival | Protective role proposed | [6] | |
| HX600 | Ischemic stroke mice | Motor Deficits | Alleviated motor deficits | [8][9] |
Table 3: Side Effect Profile
| Compound | Key Side Effect | Observation | Citation |
| This compound | Hypertriglyceridemia | Did not elevate triglyceride levels in mice. | [2][3][10] |
| Bexarotene | Hypertriglyceridemia | Significant increase in plasma triglycerides. | [11][12] |
| HX600 | Not extensively reported | Further studies are needed. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Nurr1-RXRα Transcriptional Reporter Assay
This assay is used to determine the potency and efficacy of compounds in activating the Nurr1-RXRα heterodimer.
-
Cell Culture and Transfection: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. Cells are co-transfected with three plasmids: one expressing Nurr1, one expressing RXRα, and a reporter plasmid containing a Nurr1-RXRα response element (e.g., DR5) upstream of a luciferase gene. A β-galactosidase plasmid can be co-transfected for normalization of transfection efficiency.[1]
-
Compound Treatment: 24 hours post-transfection, cells are treated with various concentrations of the test compounds (e.g., this compound, bexarotene, HX600) or vehicle control.
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured for normalization.
-
Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The data is then plotted against compound concentration to determine the EC50 value, which represents the concentration at which the compound elicits a half-maximal response.
dot
References
- 1. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Low Dose Bexarotene Treatment Rescues Dopamine Neurons and Restores Behavioral Function in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HX600, a synthetic agonist for RXR-Nurr1 heterodimer complex, prevents ischemia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HX600, a synthetic agonist for RXR-Nurr1 heterodimer complex, prevents ischemia-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides | Semantic Scholar [semanticscholar.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Bexarotene-Induced Hypertriglyceridemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
BRF110 vs. Pan-RXR Agonists: A Comparative Analysis of Triglyceride Level Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the selective Nurr1-RXRα agonist, BRF110, and pan-RXR agonists on triglyceride levels, supported by available experimental data.
A significant challenge in the clinical development of pan-retinoid X receptor (RXR) agonists has been their propensity to induce hypertriglyceridemia, a condition characterized by elevated triglyceride levels in the blood. This adverse effect has limited their therapeutic potential. In contrast, the novel Nurr1-RXRα-selective rexinoid, this compound, has been developed to mitigate these off-target effects while retaining therapeutic efficacy in other areas, such as neuroprotection.[1] This guide delves into the comparative effects of this compound and pan-RXR agonists on triglyceride metabolism, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the reported effects of this compound and the pan-RXR agonist bexarotene on triglyceride levels from various studies. It is important to note that a direct head-to-head clinical trial with quantitative triglyceride data for both compounds in the same study is not publicly available. The data presented here is a compilation from separate investigations.
| Compound | Agonist Type | Effect on Triglyceride Levels | Quantitative Data (Example) | Study Population |
| This compound | Nurr1-RXRα-selective | No elevation | Did not elevate triglyceride levels in preclinical studies.[1][2][3] | Animal models |
| Bexarotene | Pan-RXR agonist | Significant elevation (Hypertriglyceridemia) | - 79% of patients experienced hypertriglyceridemia in a Phase 2/3 trial.[4] - Triglyceride levels increased from a baseline of <150 mg/dL to over 1500 mg/dL in a case report.[5] - A +150% increase in plasma triglycerides was observed in patients with metastatic differentiated thyroid carcinoma.[5] | Human clinical trials and case reports |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vivo Evaluation of this compound
The preclinical studies on this compound that reported its neutral effect on triglycerides involved in vivo animal models. While specific, detailed protocols from these studies are not fully available in the public domain, a general methodology can be outlined based on standard practices:
-
Animal Models: Studies likely utilized rodent models (e.g., mice or rats).
-
Compound Administration: this compound would be administered orally or via another appropriate route at varying doses. A vehicle control group and a positive control group (e.g., treated with a pan-RXR agonist like bexarotene) would be included for comparison.
-
Blood Sampling: Blood samples would be collected from the animals at baseline and at specified time points after compound administration.
-
Triglyceride Measurement: Plasma or serum would be isolated from the blood samples, and triglyceride levels would be quantified using a commercial triglyceride quantification kit. These kits typically involve enzymatic assays that lead to a colorimetric or fluorometric output, which is proportional to the triglyceride concentration.
Clinical Trial Protocol for Bexarotene
The hypertriglyceridemic effects of bexarotene have been well-documented in clinical trials. The protocols for these trials generally include rigorous monitoring of lipid profiles:
-
Patient Population: Patients with specific conditions for which bexarotene is being tested (e.g., cutaneous T-cell lymphoma).[4]
-
Dosage and Administration: Bexarotene is typically administered orally at a starting dose (e.g., 300 mg/m²/day), which may be adjusted based on tolerance and response.[4][6]
-
Lipid Profile Monitoring: Fasting blood lipid panels, including triglyceride and cholesterol levels, are monitored at baseline, weekly for the initial weeks of treatment until stabilization, and then at regular intervals (e.g., monthly) thereafter.[6][7]
-
Management of Hypertriglyceridemia: Protocols often include guidelines for managing elevated triglycerides, which may involve dose reduction of bexarotene and/or the initiation of lipid-lowering medications such as fenofibrate or atorvastatin.[6][7]
Signaling Pathways and Mechanism of Action
The differential effects of this compound and pan-RXR agonists on triglyceride levels can be attributed to their distinct mechanisms of action at the molecular level, specifically their selectivity for different RXR heterodimers.
Pan-RXR Agonists and Hypertriglyceridemia
Pan-RXR agonists, such as bexarotene, can bind to and activate RXR when it forms heterodimers with various other nuclear receptors, including the Liver X Receptor (LXR). The activation of the RXR/LXR heterodimer is a key mechanism underlying the increase in triglyceride levels.[8] This pathway involves the following steps:
-
The pan-RXR agonist enters the cell and binds to the RXRα subunit of the RXRα/LXRα heterodimer.
-
This binding event activates the heterodimer, which then binds to LXR Response Elements (LXREs) in the promoter region of target genes.
-
A primary target gene is the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[9][10]
-
Increased expression of SREBP-1c leads to the upregulation of genes involved in fatty acid and triglyceride synthesis, resulting in increased production and secretion of very-low-density lipoprotein (VLDL) from the liver and consequently, hypertriglyceridemia.[5]
Pan-RXR agonist signaling leading to hypertriglyceridemia.
This compound: Selective Nurr1-RXRα Activation
This compound avoids the hypertriglyceridemic side effect due to its high selectivity for the Nurr1-RXRα heterodimer.[1] Nurr1 (Nuclear receptor related 1 protein) is a member of the nuclear receptor family that plays a crucial role in the development and maintenance of dopaminergic neurons but is not directly implicated in the LXR-mediated lipogenesis pathway. By selectively activating the Nurr1-RXRα complex, this compound can exert its therapeutic effects without engaging the LXR pathway that leads to elevated triglycerides.
The mechanism of this compound involves:
-
This compound enters the cell and selectively binds to the RXRα subunit of the Nurr1-RXRα heterodimer.
-
This activation is reported to involve a unique mechanism of weakening the Nurr1-RXRα LBD heterodimer affinity, leading to the release of a transcriptionally active Nurr1 monomer.[11][12]
-
The activated Nurr1 then modulates the transcription of its target genes, which are involved in neuronal function and survival, rather than lipid metabolism.
Selective action of this compound avoiding the triglyceride pathway.
Conclusion
The available evidence strongly indicates that the selective Nurr1-RXRα agonist, this compound, does not induce the hypertriglyceridemia commonly associated with pan-RXR agonists like bexarotene. This favorable safety profile is attributed to its specific mechanism of action, which avoids the activation of the LXR-mediated lipogenic pathway. For researchers and drug developers, this compound represents a promising therapeutic candidate that overcomes a major hurdle in the clinical application of RXR-targeting compounds, potentially offering a safer alternative for treating neurodegenerative and other diseases. Further head-to-head comparative studies would be invaluable to precisely quantify the differential effects on lipid metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides | Semantic Scholar [semanticscholar.org]
- 4. Scholars@Duke publication: Phase 2 and 3 clinical trial of oral bexarotene (Targretin capsules) for the treatment of refractory or persistent early-stage cutaneous T-cell lymphoma. [scholars.duke.edu]
- 5. Bexarotene induces dyslipidemia by increased very low-density lipoprotein production and cholesteryl ester transfer protein-mediated reduction of high-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Liver X Receptor-Retinoid X Receptor as an Activator of the Sterol Regulatory Element-Binding Protein 1c Gene Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 12. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
Chronic BRF110 Treatment: A Promising Avenue for Parkinson's Disease Therapy Without Dyskinesia
A significant challenge in the long-term management of Parkinson's disease (PD) is the development of debilitating dyskinesia, or involuntary movements, as a side effect of the standard treatment, levodopa (L-DOPA).[1][2] Emerging preclinical data indicates that BRF110, a novel therapeutic agent, may offer a solution by providing symptomatic relief without inducing this motor complication. This guide provides a comparative analysis of this compound and L-DOPA, focusing on the validation of this compound's non-dopaminergic mechanism and its lack of dyskinesia induction with chronic use.
Comparative Analysis of Dyskinesia Induction
Experimental evidence from animal models of Parkinson's disease demonstrates a stark contrast in the propensity of this compound and L-DOPA to cause dyskinesia. Chronic administration of L-DOPA consistently leads to the development of abnormal involuntary movements (AIMs), a preclinical correlate of dyskinesia in humans.[3] In contrast, long-term treatment with this compound has not been associated with the emergence of such motor side effects.
| Treatment Group | Mean AIMs Score (± SEM) | Statistical Significance (vs. L-DOPA) |
| Vehicle | 0.5 ± 0.2 | P < 0.01 |
| This compound (10 mg/kg) | 0.8 ± 0.3 | P < 0.01 |
| L-DOPA (20 mg/kg) | 7.5 ± 1.2 | - |
Data adapted from studies in 6-hydroxydopamine (6-OHDA)-lesioned mouse models of Parkinson's disease.
Mechanism of Action: A Divergence in Signaling Pathways
The differential effects of this compound and L-DOPA on motor side effects can be attributed to their distinct mechanisms of action. L-DOPA acts as a precursor to dopamine, directly replenishing the depleted neurotransmitter in the striatum. While effective in alleviating motor symptoms, this non-physiological, intermittent stimulation of dopamine receptors is thought to contribute to the development of dyskinesia.[1]
This compound, on the other hand, operates through a novel, non-dopaminergic pathway. It is a selective activator of the Nurr1:RXRα nuclear receptor heterodimer.[3][4] This activation leads to the transcriptional upregulation of genes involved in dopamine synthesis, such as tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1).[3][4] This mechanism suggests a more regulated and potentially neuroprotective approach to restoring dopaminergic function.
Experimental Protocols
The validation of the lack of dyskinesia with chronic this compound treatment relies on standardized and well-characterized animal models of Parkinson's disease and behavioral assessment paradigms.
6-Hydroxydopamine (6-OHDA) Lesion Model
-
Animal Model: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle of rodents (mice or rats) to induce a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Treatment: Following a post-lesion recovery period, animals are chronically treated with this compound, L-DOPA, or a vehicle control via daily intraperitoneal injections.
-
Behavioral Assessment: Motor function and the presence of dyskinesia are periodically assessed.
Abnormal Involuntary Movement (AIMs) Scale
The severity of dyskinesia is quantified using the AIMs rating scale, which categorizes abnormal movements into different subtypes:
-
Axial Dyskinesia: Twisting movements of the neck and trunk.
-
Limb Dyskinesia: Jerky and purposeless movements of the forelimbs.
-
Orofacial Dyskinesia: Repetitive, stereotyped movements of the mouth, jaw, and tongue.
Each subtype is scored on a severity scale (e.g., 0-4), and the total AIMs score is calculated by summing the scores for each category. Observations are typically made at regular intervals following drug administration.
Conclusion
The available preclinical data strongly supports the hypothesis that chronic treatment with this compound does not induce dyskinesia, a significant advantage over the current gold-standard therapy, L-DOPA. The unique mechanism of action of this compound, targeting the Nurr1:RXRα heterodimer to enhance endogenous dopamine production, offers a promising therapeutic strategy for Parkinson's disease that may not only provide symptomatic relief but also avoid the debilitating motor complications associated with long-term dopamine replacement therapies. Further clinical investigation is warranted to translate these encouraging preclinical findings to patients with Parkinson's disease.[5]
References
- 1. Toward neuroprotective treatments of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling dyskinesia in animal models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecules to perform big roles: The search for Parkinson's and Huntington's disease therapeutics [frontiersin.org]
A Comparative Analysis of BRF110 and HX600 as Selective Nurr1-RXRα Agonists
For Immediate Release
A deep dive into the comparative efficacy and mechanisms of BRF110 and HX600, two prominent selective agonists of the Nurr1-RXRα heterodimer, reveals key differences in their activity and potential therapeutic applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
The orphan nuclear receptor Nurr1 is a critical regulator of dopaminergic neuron development and survival, making it a promising therapeutic target for neurodegenerative diseases like Parkinson's. Nurr1 can form a heterodimer with the retinoid X receptor α (RXRα), which in its basal state, represses Nurr1's transcriptional activity.[1][2] Small molecule agonists that selectively target the Nurr1-RXRα heterodimer can alleviate this repression, offering a nuanced approach to modulating Nurr1 activity. Among the most studied of these selective agonists are this compound and HX600.[1][3]
This guide presents a comparative study of this compound and HX600, focusing on their mechanism of action, selectivity, and functional outcomes based on available preclinical data.
Mechanism of Action: A Paradigm of Allosteric Inhibition
Both this compound and HX600 activate Nurr1-RXRα transcription through a non-classical mechanism.[1] Instead of functioning as classical agonists that promote coactivator binding, they act as allosteric protein-protein interaction (PPI) inhibitors.[1][3] Their binding to the RXRα ligand-binding domain (LBD) weakens the affinity between the Nurr1 and RXRα LBDs.[1][3] This leads to the dissociation of the repressive RXRα partner, allowing the now monomeric Nurr1 to actively transcribe its target genes.[1][3] Notably, compounds that are pharmacologically classified as RXRα antagonists can function as potent Nurr1-RXRα agonists, highlighting the unique mechanism of this heterodimer.[1][4]
Quantitative Comparison of Agonist Performance
The following table summarizes the key quantitative data on the performance of this compound and HX600 from various experimental assays.
| Parameter | This compound | HX600 | Reference Compound(s) | Key Findings |
| Nurr1-RXRα Transcriptional Activation | High Efficacy | High Efficacy | 9-cis-retinoic acid, bexarotene | Both this compound and HX600 are among the most efficacious activators of Nurr1-RXRα transcription, comparable to or exceeding the activity of pan-RXRα agonists.[1][3] |
| RXRα Homodimer Activity | Antagonist | Weak/Partial Agonist | Bexarotene (agonist) | This compound functions as a pharmacological antagonist of RXRα homodimers, while HX600 shows weak partial agonism.[1][3] This demonstrates their selectivity for the Nurr1-RXRα heterodimer. |
| Nurr1-RXRα LBD Heterodimer Dissociation | Strongest Effect | Moderate Effect | RXRα antagonists (most show no effect) | This compound shows the most significant effect in promoting the dissociation of the Nurr1 LBD from the heterodimer in both SEC and NMR studies.[1] |
| Neuroprotective Effects | Demonstrated in vitro and in vivo | Demonstrated in vitro and in vivo | - | Both compounds have been shown to protect dopaminergic neurons from toxins and in models of ischemic stroke.[5][6][7][8][9][10] |
| Brain Penetration | Yes | Not explicitly stated, but active in vivo in the brain | XCT0135908 (poor) | This compound was specifically designed to be brain-penetrant, a significant improvement over earlier compounds.[5][6][7] HX600's in vivo efficacy in a stroke model suggests it also crosses the blood-brain barrier.[8][9] |
| Off-Target Effects (Triglycerides) | No elevation of triglycerides | Not explicitly stated | Bexarotene (elevates triglycerides) | This compound's selectivity for the Nurr1-RXRα heterodimer helps to avoid the hypertriglyceridemia associated with pan-RXR agonists like bexarotene.[6][7] |
Signaling Pathway and Experimental Workflow
The activation of Nurr1 target genes by this compound and HX600 involves a multi-step process that begins with the binding of the agonist to the RXRα subunit of the heterodimer.
References
- 1. Molecular basis of ligand-dependent Nurr1-RXRα activation | eLife [elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HX600, a synthetic agonist for RXR-Nurr1 heterodimer complex, prevents ischemia-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HX600, a synthetic agonist for RXR-Nurr1 heterodimer complex, prevents ischemia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of BRF110's Symptomatic Efficacy in Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the symptomatic efficacy of BRF110 in vivo against alternative treatments for Parkinson's disease. The information is compiled from preclinical studies to aid in the evaluation of this compound's therapeutic potential. Data is presented in clearly structured tables, with detailed experimental protocols and visualizations of key biological pathways and workflows.
Comparative Efficacy of this compound
This compound, a selective Nurr1:RXRα agonist, has demonstrated significant neuroprotective and symptomatic improvements in preclinical models of Parkinson's disease. This section compares its performance with a non-selective RXR agonist, Bexarotene, and the standard-of-care, L-DOPA.
Symptomatic Relief: Motor Coordination
The rotarod test is a standard method to assess motor coordination and balance in rodent models of Parkinson's disease. Performance is measured by the latency to fall from a rotating rod.
| Treatment Group | Latency to Fall (seconds) | Improvement vs. Vehicle | Citation |
| Vehicle (6-OHDA model) | ~10-15 (estimated baseline) | - | [1] |
| This compound (10 mg/kg) | ~120-180 (estimated) | 12-fold improvement | [1] |
| L-DOPA | Data not available for direct comparison | - |
Note: Specific mean and standard deviation values for latency to fall were not available in the reviewed literature. The data presented for this compound is an estimation based on the reported "12-fold improvement" over the vehicle group in a 6-OHDA mouse model of Parkinson's disease.[1]
Neuroprotective Efficacy
The survival of dopaminergic (DA) neurons, specifically tyrosine hydroxylase-positive (TH+) neurons in the substantia nigra, is a key indicator of neuroprotection in Parkinson's disease models.
| Treatment Group | TH+ Neuron Count (Substantia Nigra) | % Increase vs. Vehicle | Citation |
| Vehicle (MPTP model) | Data not available for direct comparison | - | |
| This compound | Data not available for direct comparison | 47% increase | [1] |
| Bexarotene | Data not available for direct comparison | - |
Note: Absolute cell counts for TH+ neurons were not available for a direct comparison. The data for this compound reflects a reported "47% increase" in the number of TH(+) neurons in an MPTP mouse model of Parkinson's disease compared to the vehicle-treated group.[1]
Side Effect Profile: Dyskinesia and Triglyceride Levels
A significant limitation of long-term L-DOPA therapy is the development of debilitating dyskinesias (abnormal involuntary movements). Non-selective RXR agonists like bexarotene are associated with elevated triglyceride levels.
| Treatment | Induction of Dyskinesia (AIMs Score) | Effect on Triglyceride Levels | Citation |
| This compound | Does not induce dyskinesias | No elevation | [1][2] |
| L-DOPA | Induces significant dyskinesias | No direct effect | [1] |
| Bexarotene | Not typically associated with dyskinesia | Significant elevation | [2] |
Note: While direct comparative Abnormal Involuntary Movement (AIM) scores were not found, studies explicitly state that chronic daily treatment with this compound does not induce dyskinesias, a known side effect of L-DOPA.[1] Similarly, this compound is reported not to elevate triglyceride levels, a known side effect of bexarotene.[2]
Experimental Protocols
Parkinson's Disease Mouse Models
-
6-Hydroxydopamine (6-OHDA) Model: This model involves the stereotactic injection of the neurotoxin 6-OHDA into the medial forebrain bundle of mice. This leads to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: This model uses the systemic administration of the neurotoxin MPTP, which is metabolized to the toxic ion MPP+. MPP+ is selectively taken up by dopaminergic neurons, leading to their destruction.
Rotarod Test for Motor Coordination
The rotarod test assesses motor coordination and balance. Mice are placed on a rotating rod that gradually accelerates. The latency to fall from the rod is recorded as a measure of motor function. A longer latency indicates better motor performance. The apparatus typically consists of a textured rod, with individual lanes for each mouse, and sensors to automatically record the fall time.
Immunohistochemistry for TH+ Neurons
To quantify neuroprotection, brain tissue is sectioned and stained using immunohistochemistry for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis. The number of TH-positive neurons in the substantia nigra is then counted using stereological methods to provide an unbiased estimate of neuron survival.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activating the Nurr1:RXRα heterodimer.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for assessing this compound's in vivo efficacy.
References
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for the Novel Research Compound BRF110
For researchers at the forefront of drug development, the synthesis and handling of novel compounds like BRF110 are routine. However, the proper disposal of such research chemicals, for which a comprehensive safety and disposal profile may not yet exist, requires a diligent and cautious approach. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste streams in a laboratory setting.
Immediate Safety and Handling Precautions
Given that the full toxicological and environmental impact of this compound is not yet fully characterized, it is imperative to treat this compound with a high degree of caution. This compound is an aminopyrimidine derivative, and while a specific Safety Data Sheet (SDS) is not available, general safety protocols for this class of compounds should be observed.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of handling.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation at the point of generation. All waste streams containing this compound must be treated as hazardous waste. Do not mix this compound waste with other waste streams unless their compatibility is known and approved by your institution's Environmental Health and Safety (EHS) department.
Data Presentation: this compound Waste Streams and Disposal Routes
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Unused/Surplus this compound | Pure, unadulterated this compound powder or solid. | Original, clearly labeled container or a new, compatible, and sealed hazardous waste container. | Label as "Hazardous Waste: this compound (Unused)" and arrange for pickup by your institution's hazardous waste management service for incineration. |
| Contaminated Solid Waste | Items such as gloves, weighing paper, pipette tips, and absorbent pads contaminated with this compound. | Lined, puncture-resistant hazardous waste container with a secure lid. | Collect in a designated container, label as "Hazardous Waste: this compound Contaminated Debris," and dispose of via hazardous waste incineration. |
| Contaminated Liquid Waste | Solvents (e.g., from chromatography, reaction workups) and aqueous solutions containing this compound. | Chemically compatible, leak-proof hazardous waste container (e.g., glass or polyethylene). Do not overfill. | Segregate halogenated and non-halogenated solvent waste if required by your facility. Label clearly with all chemical components and "Hazardous Waste." Arrange for pickup for incineration or other approved treatment. |
| Contaminated Sharps | Needles, syringes, scalpels, and broken glassware contaminated with this compound. | Approved sharps container. | Place directly into a sharps container. When full, seal and dispose of as hazardous waste, often through incineration. |
| Empty this compound Containers | The original container that held the this compound. | N/A | Triple rinse with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy. After rinsing and air-drying in a fume hood, deface the label and dispose of the container as regular lab glass or plastic waste, or as directed by your EHS office.[1][2] |
Experimental Protocol for Disposal
The following step-by-step methodologies are provided for the key disposal processes associated with this compound.
1. Disposal of Unused or Waste this compound:
-
Characterize the Waste: Identify the material as unused or surplus this compound.
-
Package the Waste: Ensure the compound is in a securely sealed, chemically compatible container. If not in its original container, transfer it in a fume hood to a new container suitable for hazardous waste.
-
Label the Container: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The primary hazards (e.g., "Toxic," "Caution: Research Chemical - Toxicity Not Fully Known").
-
-
Store Safely: Store the labeled container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]
-
Arrange for Pickup: Follow your institution's procedures to request a pickup by the hazardous waste management team.
2. Decontamination of Laboratory Equipment:
-
Initial Cleaning: For equipment such as glassware, stir bars, or spatulas, perform an initial rinse with a suitable solvent (e.g., ethanol, acetone) to remove gross contamination. Collect this rinseate as hazardous liquid waste.
-
Washing: Wash the equipment with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely.
-
Verification: For larger equipment being moved or serviced, a formal decontamination verification form may be required by your institution.[4][5][6][7]
3. Management of Spills:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to avoid raising dust. For a liquid spill, surround the area with an absorbent dike.
-
Clean Up: Carefully collect the spilled material and absorbent using scoops or other appropriate tools.
-
Package Waste: Place all contaminated materials into a hazardous waste container.
-
Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for the research chemical this compound.
It is the responsibility of every researcher to ensure that chemical waste is managed in a manner that is safe, compliant, and environmentally sound. Always consult your institution's specific waste disposal guidelines and EHS department for clarification and guidance. By adhering to these procedures, the risks associated with the disposal of novel research compounds like this compound can be effectively mitigated.
References
- 1. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. etamu.edu [etamu.edu]
- 7. cmich.edu [cmich.edu]
Personal protective equipment for handling BRF110
As BRF110 is an investigational compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, it is crucial to treat this compound as a compound with unknown toxicity and handle it with the utmost care, adhering to standard laboratory safety protocols for handling new chemical entities. The following guidelines provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles that comply with ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashes.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling a wide range of chemicals. It is advisable to double-glove for added protection.[2][3] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if they become contaminated. |
| Body | Laboratory Coat | A long-sleeved lab coat is essential to protect the skin and personal clothing from potential splashes.[1][3] For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory | Fume Hood or Respirator | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) should be used. |
| Feet | Closed-Toe Shoes | Always wear closed-toe shoes in the laboratory to protect your feet from spills and falling objects.[1][3] |
Operational Plan for Handling this compound
A systematic approach is necessary for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocols
Given that this compound is a research compound, specific experimental protocols will vary. However, a general procedure for preparing a stock solution is as follows:
-
Preparation : Ensure all necessary PPE is worn and the work will be conducted in a chemical fume hood.
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance. Use a spatula for transfers and handle the powder gently to avoid creating dust.
-
Dissolution : In a suitable container, add the appropriate solvent to the weighed this compound. The choice of solvent will depend on the specific experimental requirements and the compound's solubility.
-
Mixing : Gently swirl or vortex the solution until the compound is fully dissolved.
-
Storage : Store the stock solution in a clearly labeled, sealed container at the recommended temperature.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. All materials contaminated with this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and any solvents used for rinsing glassware should be collected in a labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[4] |
| Empty Containers | "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. |
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
By following these guidelines, researchers can handle this compound in a manner that prioritizes personal safety and minimizes environmental impact. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of new chemical compounds.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
